Berberine chloride dihydrate
Description
Origin and Botanical Sources for Research
Berberine (B55584) is a bioactive chemical primarily extracted from a variety of plants for research purposes. pharmasources.combiosynth.com It is widely distributed in the roots, rhizomes, stems, and bark of numerous plant species. biosynth.comnih.gov Key botanical families that are significant sources of berberine for scientific investigation include:
Berberidaceae: This family, particularly the Berberis genus which includes species like Berberis aristata (Tree Turmeric), Berberis aquifolium (Oregon grape), and Berberis vulgaris (Barberry), is a principal source of berberine. nih.govffhdj.com
Ranunculaceae: Plants such as Coptis chinensis (Chinese Goldthread) and Hydrastis canadensis (Goldenseal) from this family are well-known for their high berberine content. ffhdj.comadvetresearch.com
Papaveraceae: Chelidonium majus is an important herbal source of berberine within this family. nih.gov
Menispermaceae, Annonaceae, and Rutaceae: These plant families also contain species that produce berberine. anses.fr
The concentration of berberine can vary significantly between different plant parts, with the roots and bark generally containing higher levels than the stems, leaves, and fruits. nih.govanses.fr
Chemical Classification and Significance as an Alkaloid
Berberine chloride dihydrate is classified as an isoquinoline (B145761) alkaloid, belonging to the protoberberine subclass. biosynth.comanses.fr Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The specific structure of berberine, a quaternary ammonium (B1175870) salt, is fundamental to its biological activity. cymitquimica.comanses.fr This distinct molecular architecture, characterized by a system of fused rings, allows it to interact with various molecular targets within biological systems. pharmasources.com Its chemical formula is C20H22ClNO6 and it has a molecular weight of 407.8 g/mol . biosynth.com
Historical Context and Traditional Medicine Relevance for Scientific Inquiry
The extensive history of berberine-containing plants in traditional medicine systems provides a crucial foundation for modern scientific investigation. For millennia, these plants have been utilized in:
Traditional Chinese Medicine: Used to address gastrointestinal problems, infections, and inflammation. pharmasources.com
Ayurvedic Medicine: Described as an antimicrobial and detoxifying agent. pharmasources.com
Native American Medicine: Employed for treating wounds and eye infections. pharmasources.com
This long-standing use across different cultures for a wide array of ailments has prompted researchers to explore the pharmacological basis for these traditional applications, aiming to understand the mechanisms of action at a molecular level. mcgill.ca
Overview of Multifaceted Pharmacological Activities under Investigation
Academic research has uncovered a wide range of pharmacological activities associated with this compound, making it a compound of significant interest. Key areas of investigation include:
Antimicrobial Effects: Early modern research confirmed berberine's inhibitory effects against a variety of gram-positive and gram-negative bacteria, which validated its traditional use for treating bacterial dysentery and intestinal infections. acs.org Its activity against various bacteria, fungi, and protozoa continues to be a focus of research. biosynth.comnih.gov
Metabolic Regulation: A substantial body of research is dedicated to understanding berberine's role in regulating glucose and lipid metabolism. cancer.govbiosynth.com Studies have shown its potential to influence key metabolic pathways, making it a subject of investigation for conditions related to metabolic syndrome. nih.gov
Anti-inflammatory Properties: Berberine has been shown to suppress the production of several pro-inflammatory mediators. advetresearch.com Research is ongoing to elucidate the mechanisms behind its anti-inflammatory effects. cancer.govmcgill.ca
Antioxidant Activity: Investigations have suggested that berberine may enhance the body's cellular antioxidant defense systems. advetresearch.com
Neuroprotective Effects: Some studies have explored the potential of berberine to protect against neuronal damage. caymanchem.com
The following table provides a summary of selected research findings on the pharmacological activities of berberine.
| Pharmacological Activity | Research Finding |
| Antimicrobial | Active against S. aureus strains ATCC 25922 and NCTC 8530 (MIC = 250 µg/ml for both). caymanchem.com |
| Metabolic Regulation | Activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance. pharmasources.combiosynth.com |
| Anti-inflammatory | Reduces the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, and IL-8. advetresearch.com |
| Antioxidant | Increases the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). advetresearch.com |
| Neuroprotective | Decreases contusion volume and neurological deficits in a mouse model of traumatic brain injury. caymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH.2H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;2*1H2/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNHQUPWGJEKI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030820 | |
| Record name | Berberine chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-60-5 | |
| Record name | Berberine chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berberine chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERBERINE CHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266464AEJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Advanced Chemical Derivatization of Berberine
Elucidation of Berberine (B55584) Biosynthetic Pathways
The biosynthesis of berberine is a complex process that begins with the amino acid L-tyrosine. wikipedia.org Through a series of enzymatic reactions, tyrosine is converted into the key intermediate, (S)-reticuline, which serves as the precursor for a wide array of benzylisoquinoline alkaloids, including berberine. wikipedia.orgfrontiersin.org
Berberine is primarily extracted from plants belonging to divergent botanical lineages, such as Coptis (Ranunculales) and Phellodendron (Sapindales). nih.govnih.gov Research has revealed that the biosynthetic pathway of berberine has evolved independently in these different plant orders, a phenomenon known as convergent evolution. nih.govnih.govresearchgate.net
Furthermore, studies have shown that the genes responsible for berberine biosynthesis are organized differently in the genomes of these plants. In Coptis chinensis, the genes are dispersed throughout the genome, whereas in Phellodendron amurense, the enzymes involved in the pathway, such as CYP71BG and O-methyltransferases (OMTs), are found in gene clusters. frontiersin.org
The biosynthesis of berberine from L-tyrosine involves a series of well-defined enzymatic steps. frontiersin.orgresearchgate.net Two molecules of L-tyrosine are utilized to form the berberine skeleton. wikipedia.org One molecule is converted to dopamine (B1211576) and the other to 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgmdpi.com
The key enzymatic reactions in the berberine biosynthetic pathway are outlined below:
| Enzyme | Abbreviation | Function |
| Tyrosine Decarboxylase | TYDC | Catalyzes the conversion of tyrosine to tyramine. |
| Norcoclaurine Synthase | NCS | Condenses dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first benzylisoquinoline alkaloid intermediate. mdpi.com |
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. researchgate.net |
| Coclaurine N-methyltransferase | CNMT | N-methylates (S)-coclaurine to form (S)-N-methylcoclaurine. researchgate.net |
| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH/CYP80B | Hydroxylates (S)-N-methylcoclaurine at the 3' position. researchgate.netmdpi.com |
| 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group to produce (S)-reticuline. researchgate.net |
| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, creating (S)-scoulerine. frontiersin.org |
| (S)-scoulerine 9-O-methyltransferase | SOMT/S9OMT | Methylates the 9-hydroxyl group of (S)-scoulerine to yield (S)-tetrahydrocolumbamine. nih.gov |
| Canadine Synthase | CAS/CYP719A | Catalyzes the formation of the methylenedioxy bridge in (S)-canadine. researchgate.net |
| (S)-tetrahydroprotoberberine oxidase | STOX | Oxidizes (S)-canadine to the quaternary alkaloid berberine. nih.gov |
Precursor incorporation studies using labeled compounds have been instrumental in elucidating this pathway, confirming the roles of intermediates like dopamine and reticuline. mcmaster.ca
Synthetic Strategies for Berberine Derivatives and Analogs
The inherent positive charge and rigid planar structure of berberine can limit its bioavailability. oup.com To address this, researchers have developed various synthetic strategies to create derivatives and analogs with potentially improved properties.
One approach to improve the physicochemical properties of berberine is the development of electroneutral derivatives. These are often achieved by modifying the C-8 position of the berberine core. rawdatalibrary.netresearchgate.net In alkaline conditions, berberine can be attacked by nucleophiles, such as methyl ketones, to form 8-substituted dihydroberberine (B31643) derivatives. oup.comrawdatalibrary.net This process typically involves the initial formation of an 8-hydroxyberberine intermediate, which then reacts with the nucleophile. rawdatalibrary.net These reduced, electroneutral compounds can exhibit different biological activity profiles compared to the parent berberine molecule. oup.com
Another strategy involves the synthesis of carbohydrate-modified berberine conjugates. nih.govrsc.org The rationale behind this approach is that the addition of sugar moieties can enhance the bioavailability and receptor-binding affinity of berberine. nih.gov These conjugates are often synthesized by first creating a berberine derivative with a suitable functional group, such as a hydroxyl group at the C-9 position (berberrubine), which can then be linked to a carbohydrate molecule. nih.gov "Click chemistry" is a commonly used method to efficiently conjugate the carbohydrate to the berberine scaffold. nih.govrsc.org Studies have shown that mannose-modified berberine derivatives, for example, can exhibit altered biological activities. nih.govrsc.org
Structure-Activity Relationship (SAR) Investigations of Berberine and its Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of berberine and its derivatives influences their biological activities. nih.gov These investigations involve systematically modifying different parts of the berberine molecule and evaluating the effects of these changes. nih.govmdpi.com
Modifications at various positions of the berberine scaffold, including C-2, C-3, C-9, and C-13, have been explored. nih.gove-century.us The introduction of different functional groups can alter properties such as lipophilicity and electronic distribution, which in turn can affect biological efficacy. nih.gov
Below is a table summarizing some key findings from SAR studies on berberine derivatives:
| Position of Modification | Type of Modification | Effect on Activity | Reference |
| C-2, C-3 | Retention of dimethoxy group | Beneficial for activity in down-regulating PCSK9 transcription. | nih.gov |
| C-9 | Introduction of an amide bond with an amidogen (B1220875) | Enhanced glucose consumption activity compared to berberine. | e-century.us |
| C-9 | Introduction of an ester bond (prodrug approach) | Showed no in vitro activity but promising in vivo glucose-lowering effects. | e-century.us |
| C-12 | Substitution with N,N-di-n-alkylamino groups | Showed significant growth inhibition against human cancer cell lines, with activity dependent on the alkyl chain length. | mdpi.com |
| C-8, C-12, C-13 | Substitution with alkyl or aryl groups | The nature and position of the substituent, as well as the biological target (e.g., dsDNA vs. G-quadruplex DNA), affect the binding affinity. | emerginginvestigators.org |
These SAR studies provide valuable insights for the rational design of new berberine derivatives with tailored biological profiles. nih.gov
Correlation between Chemical Structure and Biological Efficacy
The therapeutic potential of berberine is intrinsically linked to its unique molecular architecture. scientificarchives.com The berberine scaffold consists of a planar isoquinoline (B145761) ring system with a quaternary ammonium (B1175870) cation, which is crucial for some of its biological activities. scientificarchives.comnih.gov The structure comprises four rings, designated A, B, C, and D. The methylenedioxy group attached to the A ring at positions C2 and C3 is considered important for many of its biological actions, including anticancer effects. nih.gov Furthermore, the quaternary ammonium structure in the C ring, containing a positively charged nitrogen atom (N+), is essential for its antibacterial properties. nih.gov
Systematic structural modifications, particularly at the C-8, C-9, and C-13 positions, have been shown to be an effective strategy for altering its biological activities and improving its therapeutic efficacy for various diseases. scielo.br The inherent polarity of the C=N+ bond in the berberine nucleus makes it susceptible to nucleophilic attack, allowing for the creation of derivatives with substituents at the C-8 position. scielo.brscielo.br Another common method for creating derivatives involves the functionalization of the C-13 position. scielo.br These modifications aim to overcome limitations of the natural compound, such as its low oral bioavailability. nih.gove-century.us
Impact of Substituents on Pharmacological Potency
The introduction of various chemical groups (substituents) at different positions on the berberine molecule can significantly influence its pharmacological potency and even introduce new therapeutic properties. nih.govresearchgate.net
Modifications at the 9-Position:
The 9-position of the berberine scaffold has been a primary target for chemical modification to enhance its therapeutic effects. The introduction of different substituents at this position has led to derivatives with improved activities.
Lipid-Lowering Activity: Chemical modifications at the C-9 position have been shown to remarkably improve the lipid-lowering efficacy of berberine. jst.go.jp A study involving thirteen new BBR derivatives with various natural moieties at the C-9 position found that most exhibited more potent hypolipidemic activities compared to berberine itself. jst.go.jp Specifically, derivatives with a 9-O-cinnamic moiety showed potent lipid-lowering activity. jst.go.jp
Glucose-Lowering Activity: For anti-diabetic effects, the nature of the substituent at the 9-position is critical. Research has shown that an amide bond at the 9-position is essential for maintaining the glucose-lowering activity of berberine. scielo.bre-century.us Furthermore, the introduction of electron-donating groups, such as an amidogen, at this position can enhance its potency. scielo.bre-century.us For instance, a derivative with an amide bond and an amidogen at the 9-position was found to be 33.3-42.1% more potent than berberine in promoting glucose consumption in cells. e-century.us
Anticancer and Immunotherapy: Modifications at the 9-O position with a long alkyl chain branched by a hydroxyl group and a methoxycarbonyl group have been shown to improve cell permeability and anticancer activity. researchgate.net In the context of cancer immunotherapy, introducing large volume groups at the 9-position has been found to be beneficial for targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion. nih.gov
Antiviral Activity: Studies on enterovirus 71 (EV71) have suggested that introducing a suitable substituent at the 9-position can be beneficial for antiviral potency. researchgate.net
Osteogenic Activity: The substitution at the R3 position (corresponding to the 9- or 10-position) significantly influences alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation. The presence of an OCH3 group at this position, as seen in compound 13, resulted in the highest ALP activity. mdpi.com
Modifications at the 13-Position:
The 13-position is another key site for structural modifications to enhance the biological profile of berberine.
Antimicrobial Activity: A series of new 13-substituted berberine derivatives have been synthesized and evaluated for their antimicrobial activity against various human pathogens. mdpi.comresearchgate.net These modifications have shown promise in developing new antimicrobial agents. mdpi.com
Modifications at the 8-Position:
The C-8 position is also amenable to structural changes that can influence biological activity.
Anti-atherosclerosis Effects: An 8-cetylberberine derivative (8-BBR-C16) has been reported to have increased anti-microbial properties in vivo and higher bioavailability. researchgate.net This derivative has also shown potential anti-atherosclerosis effects. researchgate.net
The following interactive table summarizes the impact of various substituents on the pharmacological potency of berberine derivatives based on research findings.
| Position of Modification | Substituent/Modification | Resulting Biological Activity/Potency | Reference |
| 9-Position | 9-O-cinnamic moiety | Potent lipid-lowering activity | jst.go.jp |
| 9-Position | Amide bond and amidogen | Enhanced glucose-lowering potency | scielo.bre-century.us |
| 9-Position | Large volume groups | Beneficial for cancer immunotherapy (IDO1 inhibition) | nih.gov |
| 9-Position | Long alkyl chain with hydroxyl and methoxycarbonyl groups | Improved cell permeability and anticancer activity | researchgate.net |
| 9-Position | Suitable substituent | Beneficial for antiviral potency against EV71 | researchgate.net |
| 9- or 10-Position (R3) | OCH3 group | Highest alkaline phosphatase (ALP) activity (osteogenesis) | mdpi.com |
| 13-Position | Various substituents | Antimicrobial activity against human pathogens | mdpi.comresearchgate.net |
| 8-Position | 8-cetyl group (8-BBR-C16) | Increased anti-microbial and potential anti-atherosclerosis effects | researchgate.net |
Pharmacological Mechanisms and Molecular Interventions of Berberine Chloride Dihydrate
Modulation of Cellular Signaling Pathways
Berberine (B55584) chloride dihydrate orchestrates its effects by targeting key enzymatic pathways that regulate cellular energy, proliferation, and ion channel function.
One of the most well-documented mechanisms of berberine is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. mdpi.com Berberine-induced AMPK activation triggers a cascade of events with significant metabolic consequences. mdpi.com This activation is linked to the promotion of reactive oxygen species (ROS) production. nih.gov
Once activated, AMPK phosphorylates downstream targets, leading to a variety of cellular responses. A key downstream target of AMPK is the mammalian target of rapamycin (B549165) (mTOR), which is inhibited upon AMPK activation. ijbs.com This inhibition, along with the downregulation of mTOR's own downstream targets like 4E-binding protein-1 and p70 ribosomal S6 kinases, contributes to the regulation of cell growth and proliferation. ijbs.com The activation of AMPK by berberine also plays a role in enhancing insulin (B600854) sensitivity, increasing glucose uptake, and stimulating fatty acid oxidation. mdpi.com Furthermore, this pathway is associated with the downregulation of genes involved in lipogenesis and the upregulation of those involved in energy expenditure. researchgate.net
| Downstream Target/Process | Effect of Berberine-Mediated AMPK Activation | Reference |
|---|---|---|
| mTOR Signaling | Inhibition | ijbs.com |
| Glucose Metabolism | Improved insulin sensitivity, increased glucose uptake | mdpi.com |
| Lipid Metabolism | Enhanced fatty acid oxidation, reduced lipid accumulation | mdpi.comresearchgate.net |
| Gene Expression | Downregulation of lipogenic genes; upregulation of energy expenditure genes | researchgate.net |
| ERK Signaling | Reduction in activity | nih.gov |
Berberine exerts significant regulatory control over the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and stress responses. The MAPK pathway comprises several distinct cascades, including the extracellular signal-related kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
Research demonstrates that berberine can inhibit the MAPK/ERK pathway, a mechanism implicated in its antiviral properties. worldscientific.com In gastric cancer cells, berberine has been shown to inactivate p38 MAPK, ERK1/2, and JNK, contributing to decreased cell proliferation. nih.gov Conversely, in the context of innate immunity, berberine can activate the p38 MAPK pathway to enhance resistance against certain pathogens. researchgate.net This modulation of MAPK signaling is a key component of berberine's anti-inflammatory and anti-proliferative effects. mdpi.com
| MAPK Sub-pathway | Observed Effect of Berberine | Cellular Context/Outcome | Reference |
|---|---|---|---|
| ERK1/2 | Inhibition/Downregulation | Antiviral activity, decreased cancer cell proliferation | worldscientific.comnih.gov |
| JNK | Inactivation | Decreased cancer cell proliferation | nih.gov |
| p38 MAPK | Inactivation | Decreased cancer cell proliferation | nih.gov |
| p38 MAPK | Activation | Enhanced innate immunity | researchgate.net |
Berberine directly interacts with the human ether-a-go-go-related gene (hERG) potassium channel, which is critical for cardiac repolarization. openmedicinalchemistryjournal.comnih.gov Dysfunction of this channel can lead to serious cardiac arrhythmias. nih.gov Berberine's influence is twofold: it acutely blocks the channel's function and also affects its protein expression and trafficking over the long term. openmedicinalchemistryjournal.comnih.gov
Acutely, berberine blocks the hERG channel by directly binding to key aromatic residues, specifically tyrosine (Tyr652) and phenylalanine (Phe656), within the S6 domain of the channel pore. openmedicinalchemistryjournal.complos.org In long-term exposure, berberine disrupts the proper maturation and trafficking of the hERG protein to the cell membrane. nih.gov It reduces the amount of the mature, fully glycosylated (155-kDa) form of the hERG protein while causing an accumulation of the immature, core-glycosylated (135-kDa) form within the endoplasmic reticulum (ER). nih.gov This trafficking inhibition is caused by impaired channel folding, which is associated with a reduction in the expression of heat shock protein 90 (Hsp90) and its interaction with the hERG protein. plos.org The accumulation of misfolded proteins triggers the unfolded protein response (UPR), leading to the degradation of the ER-restricted hERG protein in lysosomes and proteasomes. nih.gov
Transcriptional and Gene Expression Modulation
Berberine's influence extends to the level of the nucleus, where it modulates the activity of key transcription factors and, consequently, the expression of genes involved in inflammation and lipid metabolism.
Berberine has been shown to suppress the activity of several critical transcription factors that drive pathological gene expression programs.
Nuclear Factor-kappa B (NF-κB): Berberine inhibits the NF-κB signaling pathway. ijbs.comresearchgate.net It has been observed to suppress the nuclear translocation of the p50/p65 NF-κB proteins, preventing them from activating target genes. nih.gov
Activator protein-1 (AP-1): The activity of the AP-1 signaling pathway is inhibited by berberine. researchgate.netresearchgate.net This is achieved in part by suppressing the expression of c-Jun, a key component of the AP-1 complex, which decreases the binding of AP-1 to its DNA motifs. researchgate.net
Hypoxia-inducible factor-1 (HIF-1): Berberine downregulates the expression of HIF-1α, a master regulator of the cellular response to hypoxia that is often implicated in tumor growth and angiogenesis. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3): Berberine effectively suppresses STAT3 activation, including both constitutive and interleukin-6 (IL-6)-induced activation. nih.gov It reduces the levels of total and phosphorylated STAT3 protein and can promote STAT3 degradation through ubiquitination. worldscientific.comresearchgate.netnih.gov This inhibition occurs by reducing the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues. researchgate.netnih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): Berberine's interaction with PPARs is complex. It has been shown to inhibit the activity of PPARγ and PPARα, likely by reducing the protein levels of the receptors rather than acting as a direct antagonist. openmedicinalchemistryjournal.com In other contexts, berberine acts as a selective PPARγ activator by modulating its deacetylation via the AMPK/SIRT1 pathway. mdpi.com Furthermore, studies have identified berberine as a potent agonist of PPARα and an activator of PPARδ, which is key to some of its metabolic effects. nih.govcaymanchem.commdpi.com
| Transcription Factor | Primary Effect | Associated Mechanism | Reference |
|---|---|---|---|
| NF-κB | Suppression | Inhibits nuclear translocation of p50/p65 | nih.gov |
| AP-1 | Suppression | Decreases c-Jun expression and DNA binding | researchgate.net |
| HIF-1α | Downregulation | Reduces protein expression | nih.gov |
| STAT3 | Suppression/Inhibition | Inhibits phosphorylation and promotes degradation | worldscientific.comnih.govnih.gov |
| PPARs | Modulation | Inhibits activity (PPARγ), acts as agonist (PPARα), or activates (PPARδ, PPARγ) depending on context | openmedicinalchemistryjournal.comnih.govmdpi.comcaymanchem.com |
The modulation of the signaling pathways and transcription factors described above translates into significant changes in gene expression profiles. Berberine actively suppresses the expression of pro-inflammatory genes. For instance, it has been shown to reduce the production and gene expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). It also inhibits the production of IL-6 and the chemokine CCL11, potentially by modulating the STAT6 pathway.
In the context of lipid metabolism, berberine downregulates the expression of pro-lipogenic genes. mdpi.comresearchgate.net This effect is largely attributed to its activation of AMPK, which shifts cellular metabolism away from lipid synthesis and towards energy expenditure and fatty acid oxidation. mdpi.comresearchgate.net
Regulation of Apoptosis- and Cell Cycle-Related Gene Expression (e.g., Mcl-1, Bcl-2, Bcl-xl, cyclin D1)
Berberine chloride dihydrate demonstrates significant regulatory effects on the expression of genes pivotal to apoptosis and cell cycle control. Research indicates that berberine can induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govnih.gov A primary mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Studies have shown that berberine treatment leads to a significant elevation in the gene and protein expression of the pro-apoptotic member Bax, which is concurrently accompanied by a substantial decrease in the anti-apoptotic Bcl-2 gene and protein levels. nih.govnih.gov This shift in the Bcl-2/Bax ratio is a critical factor in initiating the apoptotic cascade. nih.govnih.gov
Furthermore, berberine has been found to down-regulate the expression of Myeloid cell leukemia 1 (Mcl-1), another anti-apoptotic member of the Bcl-2 family. researchgate.net The suppression of Mcl-1 by berberine contributes to its pro-apoptotic effects in cancer cells. researchgate.net The compound's influence extends to cell cycle regulation, where it has been observed to cause G2/M phase arrest. nih.govnih.govsemanticscholar.org This arrest is associated with changes in the expression of cell cycle-related proteins, including cyclins. semanticscholar.orgmdpi.com Specifically, berberine has been shown to inhibit the expression of cyclin D1, a key regulator of the G1 phase of the cell cycle. mdpi.com The induction of apoptosis is further evidenced by the activation of caspases, such as caspase-3. semanticscholar.orgphypha.ir
| Gene/Protein Target | Effect of Berberine | Cellular Outcome | References |
|---|---|---|---|
| Bcl-2 | Down-regulation/Suppression | Promotion of Apoptosis | nih.govnih.govnih.gov |
| Bax | Up-regulation/Elevation | Promotion of Apoptosis | nih.govnih.govnih.gov |
| Mcl-1 | Down-regulation/Inhibition | Promotion of Apoptosis | researchgate.net |
| Cyclin D1 | Inhibition | Cell Cycle Arrest | mdpi.com |
| Caspase-3 | Activation | Execution of Apoptosis | semanticscholar.orgphypha.ir |
Interactions with Metabolic Processes
This compound exerts significant influence on glucose metabolism through multiple pathways, contributing to improved glucose homeostasis. A central mechanism is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy. patsnap.commdpi.com The activation of AMPK by berberine triggers a series of metabolic reactions that enhance insulin sensitivity and increase glucose uptake. patsnap.commdpi.commdpi.com This improved insulin sensitivity is reflected by enhancements in the insulinogenic and Matsuda indices. mdpi.com
Berberine stimulates glucose transport in cells like adipocytes and myotubes. nih.govnih.gov This stimulation occurs through mechanisms that are distinct from insulin's action. nih.gov For instance, berberine's effect on glucose uptake is not sensitive to wortmannin, an inhibitor of a key component in the insulin signaling pathway. nih.gov Research has shown that berberine can acutely activate the transport activity of Glucose Transporter 1 (GLUT1), an insulin-insensitive glucose transporter. calvin.edu It also upregulates the expression of Glucose Transporter 4 (GLUT4). nih.gov In the intestine, berberine can reduce glucose absorption by inhibiting the translocation of GLUT2 to the intestinal brush border membrane, a process mediated by the inhibition of the IGF-1R-PLC-β2 signaling pathway. mdpi.com Clinical studies have demonstrated that berberine administration can significantly reduce fasting plasma glucose (FPG) and 2-hour postprandial blood glucose (2hPBG). frontiersin.orgfrontiersin.org
| Mechanism | Effect on Glucose Metabolism | Key Molecular Targets | References |
|---|---|---|---|
| AMPK Activation | Improves insulin sensitivity, increases glucose uptake | AMPK | patsnap.commdpi.com |
| Glucose Transporter Modulation | Stimulates glucose transport into cells | GLUT1, GLUT4 | nih.govcalvin.edu |
| Inhibition of Intestinal Glucose Absorption | Decreases glucose transport from the intestine | GLUT2, IGF-1R, PLC-β2 | mdpi.com |
| Insulin Secretion | Promotes glucose-dependent insulin secretion | KCNH6 potassium channels | mdpi.com |
This compound plays a crucial role in regulating lipid metabolism, making it a subject of extensive research for managing dyslipidemia. nih.govresearchgate.net One of its primary mechanisms is the activation of AMPK, which in turn suppresses the synthesis of lipids while promoting their breakdown. examine.com This leads to a net reduction in their concentration in the blood. examine.com
A key finding is that berberine upregulates the expression of the low-density lipoprotein receptor (LDLR) in the liver. nih.govsemanticscholar.org It achieves this through a unique post-transcriptional mechanism that stabilizes the LDLR messenger RNA (mRNA), leading to an increased abundance of LDLR proteins on cell surfaces. examine.comnih.govsemanticscholar.org This enhances the clearance of LDL cholesterol (LDL-C) from the circulation. nih.govexamine.com Berberine also influences the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes LDLR degradation. nih.gov By downregulating PCSK9, berberine further contributes to higher LDLR levels. nih.gov
Clinical and preclinical studies have shown that berberine effectively reduces serum levels of total cholesterol (TC), triglycerides (TG), and LDL-C. frontiersin.orgnih.govsemanticscholar.org Its lipid-lowering actions also involve inhibiting cholesterol absorption in the intestines and modulating various cellular targets such as acetyl-CoA carboxylase (ACC) and microsomal triglyceride transfer protein (MTTP). nih.govexamine.com
| Lipid Parameter | Effect of Berberine | Underlying Mechanism | References |
|---|---|---|---|
| LDL-Cholesterol (LDL-C) | Reduction | Upregulates LDLR expression via mRNA stabilization; Downregulates PCSK9 | frontiersin.orgnih.govexamine.comnih.govsemanticscholar.org |
| Total Cholesterol (TC) | Reduction | Inhibits cholesterol absorption and synthesis | frontiersin.orgnih.govsemanticscholar.org |
| Triglycerides (TG) | Reduction | Activates AMPK, suppressing lipid synthesis | frontiersin.orgexamine.comnih.govsemanticscholar.org |
| HDL-Cholesterol (HDL-C) | No significant change or slight increase | Modulates lipid transport proteins like ABCA1 | frontiersin.orgnih.gov |
Anti-Inflammatory and Immunomodulatory Actions
This compound exhibits potent anti-inflammatory and antioxidant properties by modulating various signaling pathways. mdpi.commdpi.com It has been shown to suppress the functions and differentiation of pro-inflammatory T helper cells, such as Th1 and Th17 cells. nih.govnih.gov The compound can ameliorate cytokine-induced inflammation by inhibiting stress-related kinases, including the nuclear factor kappa B (NF-κB) pathway. mdpi.comnih.gov The activation of NF-κB is a critical step in the transcription of many pro-inflammatory genes, and its inhibition by berberine is a key aspect of its anti-inflammatory effect. mdpi.com
In addition to its effects on inflammatory signaling, berberine enhances cellular defenses against oxidative stress. mdpi.com One mechanism involves the activation of the AMPK pathway, which can inhibit the production of mitochondrial reactive oxygen species (ROS). mdpi.com Berberine also demonstrates direct free radical scavenging activity. mdpi.com Studies have shown that it can reduce markers of lipid peroxidation and increase the levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) (GSH), thereby protecting cells from oxidative damage. phypha.irnih.gov
Berberine's anti-inflammatory effects are well-documented through its interaction with specific inflammatory markers. Meta-analyses of clinical trials have shown that berberine can significantly reduce the concentration of C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in patients with metabolic syndrome and related disorders. nih.govnih.govnih.gov It directly inhibits the expression of pro-inflammatory factors including TNF-α, IL-1β, and IL-6. mdpi.com
Berberine also targets key enzymes involved in the inflammatory process. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.gov The suppression of iNOS leads to a reduction in nitric oxide (NO) production, a key inflammatory mediator. nih.gov By inhibiting COX-2, berberine can decrease the production of prostaglandins, which are also central to the inflammatory response. researchgate.net Furthermore, some derivatives of berberine have been found to increase the production of IL-12, an immunomodulatory cytokine, in macrophages, suggesting a complex role in regulating immune responses. nih.gov
| Inflammatory Marker | Effect of Berberine | Associated Pathway/Outcome | References |
|---|---|---|---|
| TNF-α | Inhibition/Reduction | Suppression of pro-inflammatory signaling | mdpi.comnih.govnih.govnih.gov |
| IL-6 | Inhibition/Reduction | Suppression of pro-inflammatory signaling | mdpi.comnih.govnih.govnih.gov |
| COX-2 | Inhibition/Down-regulation | Reduced prostaglandin (B15479496) synthesis | researchgate.netnih.gov |
| iNOS | Inhibition/Down-regulation | Reduced nitric oxide production | nih.govnih.gov |
| IL-12 | Increased production (by derivatives) | Immunomodulation | nih.gov |
Antimicrobial Mechanisms of Action
This compound exhibits a broad spectrum of antimicrobial activities through various mechanisms, targeting the fundamental components and processes of microbial cells.
Disruption of Microbial Cell Membrane Integrity
This compound compromises the structural integrity of microbial cell walls and membranes, a critical factor in its antimicrobial efficacy. Research has demonstrated that this compound can interfere with the synthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural support and protection. nbinno.com By targeting enzymes and genes crucial for peptidoglycan precursor production, such as Mur ligases (murC, murD) and other enzymes involved in membrane-bound steps (mraY, murG), berberine hinders the proper formation of the cell wall. nbinno.com This disruption leads to increased susceptibility to environmental stressors and internal osmotic pressure, ultimately resulting in compromised cell integrity and death. nbinno.com
Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that berberine can destroy the cell wall structure and disrupt cell membrane integrity. nih.govdovepress.com This damage increases the permeability of the cell membrane, leading to the leakage of intracellular components. frontiersin.org The antimicrobial action against Pseudomonas aeruginosa also involves damaging the bacterial cell membranes. researchgate.netnih.gov Furthermore, in the case of Clostridioides difficile, berberine has been observed to disrupt the integrity of the cell membrane and cell wall. mdpi.com This multifaceted attack on the microbial envelope underscores a primary mechanism of its bactericidal action.
Table 1: Effects of this compound on Microbial Cell Membranes
| Microorganism | Observed Effect | Reference |
|---|---|---|
| Cutibacterium acnes | Interferes with peptidoglycan synthesis by down-regulating key genes (murC, murD, mraY, murG). | nbinno.com |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Destroys cell wall structure and disrupts cell membrane integrity. | nih.govdovepress.com |
| Pseudomonas aeruginosa | Damages bacterial cell membranes. | researchgate.netnih.gov |
| Clostridioides difficile | Disrupts the integrity of the cell membrane and cell wall. | mdpi.com |
Inhibition of Nucleic Acid Synthesis in Pathogens
Beyond its effects on the cell envelope, this compound also interferes with the synthesis of nucleic acids, a fundamental process for bacterial survival and replication. patsnap.com By inhibiting the processes involved in creating DNA and RNA, berberine effectively halts the proliferation of pathogenic bacteria. This mechanism contributes to its broad-spectrum antimicrobial properties. A multi-omics study on Escherichia coli suggested that berberine may interfere with nucleic acid functions, among other cellular processes. nih.gov
Modulation of Gut Microbiota Composition and Function
This compound significantly influences the composition and function of the gut microbiota. frontiersin.org It has been shown to promote the growth of beneficial bacteria such as Bacteroides, Bifidobacterium, and Lactobacillus while concurrently reducing the populations of potentially harmful bacteria like Escherichia coli. mdpi.com This selective modulation of the gut microbial community can contribute to improved metabolic health and a reduction in inflammation. mdpi.com
Clinical and preclinical studies have demonstrated that berberine's regulation of the gut microbiota is associated with beneficial effects on metabolic disorders. mdpi.com For instance, it has been found to enrich the abundance of Akkermansia and Ruminococcus, which are linked to improvements in obesity and diabetes. nih.gov The compound's poor absorption in the gastrointestinal tract allows it to act topically on the gut microbiota without exerting systemic anti-infective activity. nih.gov Furthermore, berberine can influence the metabolic profile of the gut by regulating the bacteria that produce short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs). nih.gov
Table 2: Impact of this compound on Gut Microbiota
| Effect | Specific Bacteria Modulated | Associated Health Benefits | Reference |
|---|---|---|---|
| Promotes beneficial bacteria | Bacteroides, Bifidobacterium, Lactobacillus, Akkermansia | Improved metabolic health, reduced inflammation | mdpi.comnih.gov |
| Reduces harmful bacteria | Escherichia coli | mdpi.com | |
| Modulates microbial function | Upregulates SCFA-producing bacteria, downregulates BCAA-producing bacteria | Improved insulin resistance and anti-obesity effects | nih.gov |
Neurobiological and Cardioprotective Mechanisms
This compound also exerts significant effects on the nervous and cardiovascular systems through various molecular pathways.
Neuroprotective Effects on Neurotransmitters and Receptor Systems (e.g., NMDA, serotonin, dopamine)
This compound has demonstrated neuroprotective properties through its interaction with various neurotransmitter and receptor systems. One of the key mechanisms is its ability to inhibit N-methyl-D-aspartate (NMDA) receptor activity. plos.org Excessive glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can lead to neuronal damage, and berberine has been shown to inhibit the release of glutamate from nerve terminals. plos.org This action is thought to contribute to its neuroprotective effects in conditions like ischemia. plos.org
In addition to its influence on the glutamatergic system, berberine has been noted to produce anti-anxiety effects by influencing brain neurotransmitters. nih.gov The multifaceted molecular mechanisms behind its neuroprotection also involve the modulation of neurotransmitter levels. nih.gov
Influence on Mitochondrial Function and Bioenergetics
This compound has a profound impact on mitochondrial function and bioenergetics, which is central to its pharmacological effects in various tissues, including the heart. A primary mechanism is the direct inhibition of the mitochondrial respiratory chain complex I. nih.gov This inhibition leads to a decrease in mitochondrial oxidative respiration and an increase in the intracellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. patsnap.comnih.gov
In the context of cardiprotection, berberine has been shown to ameliorate high glucose-induced cardiomyocyte injury by activating AMPK signaling, which stimulates mitochondrial biogenesis and restores autophagic flux. frontiersin.org It can also protect mitochondria from damage by rectifying imbalances in mitochondrial fusion and fission dynamics. frontiersin.org Furthermore, berberine can induce mitochondrial apoptosis in tumor cells and protect cardiac function by promoting mitophagy to clear damaged mitochondria. nih.gov In diabetic kidney disease models, berberine has been observed to block dynamin-related protein 1 (Drp1)-mediated mitochondrial fragmentation and dysfunction in podocytes. thno.org However, it has also been noted that berberine can cause mitochondrial swelling and depolarization in neuronal cells. plos.orgresearchgate.net
Mechanisms of Antiarrhythmic and Vasodilatory Effects
This compound, an isoquinoline (B145761) alkaloid, demonstrates significant cardiovascular effects, primarily through its antiarrhythmic and vasodilatory actions. nih.govnih.gov These therapeutic properties are attributed to its intervention in multiple, complex molecular pathways within cardiomyocytes and vascular tissues. The compound modulates cardiac electrophysiology by interacting with various ion channels and influences vascular tone through both endothelium-dependent and -independent mechanisms. cybermedlife.eurestorativemedicine.org
Antiarrhythmic Mechanisms
The antiarrhythmic properties of berberine are linked to its ability to modulate the electrophysiological properties of cardiac cells, primarily by affecting ion channel function. nih.gov This action prolongs the cardiac action potential and increases the effective refractory period, which are key factors in preventing arrhythmias. cybermedlife.eunih.gov
Berberine's primary antiarrhythmic effect is classified as a Class III antiarrhythmic action, which involves the blockade of cardiac potassium channels. cybermedlife.eunih.gov It specifically inhibits the delayed rectifier potassium currents (IKr and IKs), which are crucial for the repolarization phase of the cardiac action potential. nih.gov By blocking these channels, berberine extends the duration of the action potential. nih.govcybermedlife.eu Additionally, it has been shown to inhibit other potassium channels, including the ATP-sensitive potassium channel (KATP) and the inwardly rectifying potassium channel (IK1/Kir2.1). nih.govnih.govnih.gov
Beyond its effects on potassium channels, berberine also modulates calcium and sodium currents. Research in diabetic rats demonstrated that berberine can restore diminished L-type Ca2+ currents (ICa) and transient outward K+ currents (Ito), which are often compromised in pathological states and contribute to arrhythmias. nih.gov It may also inhibit the primary cardiac sodium current (INa) and stimulate the Na+-Ca2+ exchanger. nih.govcybermedlife.eunih.gov By influencing intracellular calcium handling, berberine can abolish delayed afterdepolarizations, a known trigger for certain types of arrhythmias. nih.gov
| Ion Channel/Target | Effect of Berberine | Electrophysiological Consequence | Reference |
|---|---|---|---|
| Delayed Rectifier K+ Channels (IKr, IKs) | Inhibition/Blockade | Prolongs action potential duration (Class III effect) | cybermedlife.eunih.govnih.gov |
| ATP-Sensitive K+ Channel (KATP) | Inhibition/Blockade | Contributes to action potential prolongation | nih.govcybermedlife.eunih.gov |
| Inwardly Rectifying K+ Channel (IK1/Kir2.1) | Inhibition | Modulates resting membrane potential and late repolarization | nih.govnih.gov |
| Transient Outward K+ Current (Ito) | Restoration of diminished current | Aids in normalizing the early phase of repolarization | nih.gov |
| L-type Ca2+ Current (ICa) | Restoration of diminished current | Improves electrical stability, particularly in ischemic conditions | nih.govnih.gov |
| Na+-Ca2+ Exchanger | Stimulation | Modulates intracellular calcium levels | nih.govcybermedlife.eu |
| Sodium Current (INa) | Inhibition | Reduces excitability | nih.gov |
Vasodilatory Mechanisms
Berberine induces vasodilation through a dual mechanism, acting on both the vascular endothelium and the underlying vascular smooth muscle cells (VSMCs). nih.govrestorativemedicine.org
Endothelium-Dependent Vasodilation: The primary endothelium-dependent mechanism involves the enhanced production of nitric oxide (NO), a potent vasodilator. restorativemedicine.org Berberine stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) at its activating site, Ser1177. nih.govhku.hk This activation is mediated through the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Activated AMPK promotes the association of eNOS with heat shock protein 90 (HSP90), further enhancing NO production. nih.govhku.hk The resulting increase in NO in endothelial cells leads to the relaxation of adjacent smooth muscle cells. restorativemedicine.orgnih.gov
Endothelium-Independent Vasodilation: Berberine also acts directly on VSMCs to promote relaxation. One key mechanism is the competitive blockade of α1-adrenergic receptors on the surface of VSMCs. nih.govrestorativemedicine.org This inhibition prevents vasoconstriction mediated by the sympathetic nervous system. restorativemedicine.org
Furthermore, berberine interferes with the calcium-dependent contraction machinery within VSMCs. It has been shown to directly inhibit myosin light-chain kinase (MLCK). nih.govphcog.com MLCK is a critical enzyme that phosphorylates the regulatory myosin light chain (MLC20), a necessary step for the interaction of actin and myosin filaments that causes smooth muscle contraction. nih.gov By inhibiting MLCK, berberine prevents this phosphorylation, thereby reducing the Mg2+-ATPase activity of myosin and leading to smooth muscle relaxation and vasodilation. nih.govphcog.com
| Target/Pathway | Cell Type | Effect of Berberine | Mechanism of Vasodilation | Reference |
|---|---|---|---|---|
| AMPK/eNOS Pathway | Endothelial Cells | Activation/Phosphorylation | Increases production of Nitric Oxide (NO), a potent vasodilator. | nih.govhku.hk |
| α1-Adrenergic Receptors | Vascular Smooth Muscle Cells | Competitive Blockade | Inhibits catecholamine-induced vasoconstriction. | nih.govrestorativemedicine.org |
| Myosin Light-Chain Kinase (MLCK) | Vascular Smooth Muscle Cells | Inhibition | Prevents phosphorylation of myosin light chain, inhibiting the contractile process. | nih.govphcog.com |
Pharmacokinetic and Pharmacodynamic Research
Oral Bioavailability Research
Challenges in Absorption and Systemic Exposure of Berberine (B55584) Chloride Dihydrate
The oral bioavailability of berberine is notably poor, with studies in rats indicating it to be less than 1%. dergipark.org.tr After a single oral administration in rats, the absolute bioavailability was reported to be as low as 0.36% to 0.68%. dergipark.org.trnih.gov This limited systemic exposure is a primary challenge in its clinical utility. For instance, a study involving human subjects showed that after a single oral dose of 400 mg of berberine, the maximum plasma concentration (Cmax) was merely 0.4 ng/mL. nih.gov Another study reported an even lower Cmax of 4 ng/ml after an oral dose of 100 mg/kg in rats. nih.gov
Several factors contribute to this low bioavailability. Berberine's inherent chemical structure as a quaternary ammonium (B1175870) cation leads to poor aqueous solubility and limited permeability across the intestinal membrane. nih.govnih.gov Furthermore, it undergoes extensive and rapid metabolism in the gastrointestinal tract and liver, a phenomenon known as the first-pass effect. nih.govnih.gov This extensive metabolism significantly reduces the amount of active compound that reaches systemic circulation. dergipark.org.tr The combination of poor absorption, rapid metabolism, and quick elimination from the body collectively contributes to the low plasma and tissue levels of berberine.
Key Pharmacokinetic Parameters of Oral Berberine
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Absolute Bioavailability | <1% | Rat | dergipark.org.tr |
| Absolute Bioavailability | 0.36% | Rat | nih.gov |
| Cmax (400 mg dose) | 0.4 ng/mL | Human | nih.gov |
Role of P-glycoprotein (P-gp) and Hepatic Metabolism in Limiting Bioavailability
Two major physiological barriers significantly curtail the oral bioavailability of berberine: the P-glycoprotein (P-gp) efflux pump and extensive hepatic first-pass metabolism. researchgate.net
P-glycoprotein, an ATP-dependent efflux transporter highly expressed in intestinal epithelial cells, actively pumps berberine from inside the cells back into the intestinal lumen. researchgate.netnih.gov This action effectively reduces the net absorption of the compound. researchgate.net Studies have demonstrated that berberine is a substrate for P-gp, and inhibiting this transporter can significantly increase berberine's absorption. researchgate.netjst.go.jp For example, the use of P-gp inhibitors like cyclosporine A and verapamil has been shown to increase berberine uptake in Caco-2 cells, a model for the intestinal barrier. researchgate.netnih.gov It's estimated that P-gp may reduce the intestinal absorption of berberine by as much as 90%. researchgate.net
Following absorption from the intestine, berberine that enters the portal circulation is transported to the liver, where it undergoes substantial first-pass metabolism. nih.govresearchgate.net The liver metabolizes berberine through phase I reactions, such as demethylation, and phase II reactions, like glucuronidation, mediated by cytochrome P450 (CYP) enzymes (including CYP1A2, CYP2D6, and CYP3A4) and UDP-glucuronosyltransferases (UGTs). tandfonline.comjst.go.jpoup.com This metabolic process converts berberine into various metabolites, such as berberrubine (B190655) and thalifendine, which are then excreted. tandfonline.comfrontiersin.org The high extraction and distribution of berberine in the liver, coupled with extensive intestinal first-pass elimination, are primary reasons for its low plasma concentrations. nih.gov
Strategies for Enhanced Bioavailability and Drug Delivery
To overcome the challenges of poor oral bioavailability, researchers have explored various advanced drug delivery strategies. These approaches aim to improve solubility, protect the compound from metabolic degradation, and facilitate its transport across the intestinal barrier.
Nanotechnology-Based Delivery Systems (e.g., nanoemulsions, nanoparticles, nanocrystals)
Nanotechnology offers a promising avenue to enhance the oral delivery of berberine. By encapsulating berberine into nanosized carriers, it is possible to improve its solubility, protect it from enzymatic degradation in the gut, and increase its residence time in the gastrointestinal tract.
Nanoemulsions: These are dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. They can encapsulate lipophilic drugs and enhance their absorption.
Nanoparticles: Solid colloidal particles ranging in size from 10 to 1000 nm. Polymeric nanoparticles can be formulated to provide controlled release and target specific sites in the body.
Nanocrystals: These are pure drug crystals with dimensions in the nanometer range. Reducing the particle size to the nanoscale increases the surface area, leading to enhanced dissolution velocity and saturation solubility.
These nanotechnology-based systems can significantly improve the pharmacokinetic profile of berberine, leading to higher plasma concentrations and improved therapeutic efficacy.
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This in-situ formation of a microemulsion facilitates the solubilization of poorly water-soluble drugs like berberine, presenting it in a dissolved form with a large surface area for absorption.
The components of SMEDDS can also inhibit P-gp efflux and reduce first-pass metabolism, further enhancing bioavailability. By improving both solubility and membrane permeability, SMEDDS have been shown to be an effective strategy for increasing the systemic exposure of berberine.
Liposomal and Nanovesicular Formulations (e.g., ethosomes)
Liposomes and other nanovesicular systems represent another advanced approach to improve berberine's oral bioavailability.
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can protect berberine from the harsh environment of the GI tract and facilitate its uptake by intestinal cells.
Ethosomes: These are lipid vesicles containing a high concentration of ethanol. The presence of ethanol makes the vesicles more malleable and able to penetrate deeper into the skin or across mucosal membranes, potentially enhancing the absorption of encapsulated drugs.
These vesicular systems can modify the release profile of berberine, protect it from degradation, and improve its transport across biological membranes, thereby addressing the key challenges associated with its oral delivery.
Cocrystal Formulations for Improved Physicochemical Properties
Berberine chloride is known for its solid-state instability and low aqueous solubility, which limits its clinical applications. ingentaconnect.com Cocrystal engineering has emerged as a viable strategy to enhance the physicochemical properties of berberine chloride without altering its intrinsic biological activity. ingentaconnect.com By combining berberine chloride with pharmaceutically acceptable coformers, researchers have successfully developed novel crystalline forms with improved characteristics.
One area of investigation involves the use of dicarboxylic acids. A cocrystal of berberine chloride with fumaric acid (BC-FA) was developed, demonstrating a significant improvement in dissolution rate and enhanced stability under conditions of high humidity and temperature compared to berberine chloride dihydrate (BCD) and tetrahydrate (BCT). nih.gov The cocrystal reached solution equilibrium within 15 minutes, a marked improvement over the approximately 2 hours required for BCD and BCT. nih.gov Thermogravimetric analysis showed the decomposition temperature of the cocrystal to be 224.07 °C, compared to 181.40 °C for BCD and 176.33 °C for BCT, indicating superior thermodynamic stability. nih.gov
Similarly, a cocrystal hydrate formed with L(+)-lactic acid (BCl-LA-H2O) exhibited improved physicochemical properties, including lower hygroscopicity compared to the dihydrate form. ingentaconnect.com Another study successfully formed a 1:1 cocrystal with citric acid (BCl–CA), which showed better stability against humidity variations while maintaining comparable solubility and dissolution rates. researchgate.net These cocrystal formulations address the humidity-dependent phase changes that berberine chloride can undergo, offering a more stable alternative for pharmaceutical manufacturing. researchgate.net The development of salt-cocrystals with aliphatic dicarboxylic acids has also been explored, revealing how molecular interactions can improve properties like dissolution and hygroscopicity. researchgate.net
| Cocrystal Former | Key Improvement(s) | Reference |
|---|---|---|
| Fumaric Acid | Significantly improved dissolution rate and stability at high temperature/humidity. nih.gov | nih.gov |
| L(+)-lactic acid | Lower hygroscopicity. ingentaconnect.com | ingentaconnect.com |
| Citric Acid | Better stability against humidity variations. researchgate.net | researchgate.net |
Polymer-Based Delivery Systems (e.g., chitosan (B1678972)/carboxymethyl-β-cyclodextrin hydrogel)
Polymer-based systems represent another promising avenue for improving the delivery of berberine. A novel oral hydrogel formulation was synthesized using chitosan (CS) and carboxymethyl-β-cyclodextrin (CMCD) through physical cross-linking. mdpi.comnih.govresearchgate.net Chitosan is a biocompatible polymer with excellent film-forming properties, while carboxymethyl-β-cyclodextrin can form inclusion complexes with hydrophobic molecules, thereby enhancing their solubility. mdpi.com
This CS/CMCD hydrogel was designed to address the solubility and delivery challenges of berberine hydrochloride (BBH). nih.govresearchgate.net The resulting composite demonstrated a sustained drug release profile. mdpi.comnih.gov The hydrogel's effectiveness is attributed to the interaction between the carboxymethyl groups of CMCD and the amino groups of chitosan, which form physical cross-links. mdpi.com This structure acts as an efficient carrier for berberine, improving its solubility, stability, and allowing for controlled release, which enhances its therapeutic potential. mdpi.com In vitro studies confirmed that the hydrogel was not cytotoxic to NIH3T3 and HaCaT cells, suggesting its safety for biomedical use. nih.govresearchgate.net The combination of mechanical strength, improved solubility, and sustained release characteristics positions the CS/CMCD/BBH hydrogel as a promising candidate for effective oral delivery. nih.gov
Phytosome® Technology for Enhanced Absorption
Phytosome® technology is a food-grade delivery system that enhances the bioavailability of natural compounds by incorporating them into a phospholipid complex. nih.goviherb.com This approach has been successfully applied to berberine to overcome its poor absorption. nih.gov A berberine Phytosome® formulation (BBR-PP) was developed by complexing a Berberis aristata extract with lecithin. nih.gov
This technology improves absorption by enhancing the solubility and capability of berberine to cross biological barriers. nih.gov In a human pharmacokinetic study, berberine Phytosome® was shown to improve berberine's bioavailability by approximately 10 times on a molar basis compared to an unformulated extract. nih.govenzymedica.com This enhanced absorption allows for greater potency at a lower dose. iherb.comenzymedica.com Formulations using this technology, such as Berbevis®, have demonstrated a 9.6 times better absorption rate than standard berberine extracts. enzymedica.comnoon.com The mechanism involves encasing the berberine extract in a lipid layer, or phytosome, which makes the molecule more soluble and allows it to be absorbed more efficiently by the body. naturemade.com
| Technology | Formulation Name | Reported Bioavailability Improvement | Reference |
|---|---|---|---|
| Phytosome® | Berberine Phytosome® (BBR-PP) | ~10x higher bioavailability (molar basis) vs. unformulated extract. nih.gov | nih.gov |
| Berbevis® Phytosome | 9.6x better absorption vs. standard extract. enzymedica.com | enzymedica.com |
Pharmacodynamic Assessments in Preclinical Models
In vitro Dissolution and Release Profiles of Novel Formulations
The in vitro dissolution and release profiles of novel berberine formulations are critical indicators of their potential for improved oral bioavailability. Studies have shown that pure berberine exhibits poor dissolution. For instance, one study showed that nanocrystal formulations significantly improve the dissolution rate compared to pure berberine. researchgate.net
A dual-step release profile was achieved using a hybrid system of nanofibers and microparticles. mdpi.com This system provided an initial pulsatile release from hydrophilic polypyrrolidone (PVP) nanofibers, followed by a sustained release from insoluble cellulose acetate (CA) microparticles. mdpi.com After one hour, the hybrid system had released 47.9% of the drug, eventually reaching 98.6% release after 60 hours, demonstrating a controlled, biphasic release pattern. mdpi.com
Hydrogel formulations also show modified release profiles. A chitosan/carboxymethyl-β-cyclodextrin hydrogel loaded with berberine hydrochloride demonstrated a sustained drug release. mdpi.comnih.gov Similarly, berberine-loaded solid polymeric particles fabricated with β-cyclodextrin as a carrier showed significant improvements in both dissolution rate and saturated solubility compared to raw berberine. nih.gov The solubility of these particles at 80 minutes was 4.49 ± 0.03 mg/mL, a substantial increase from 2.45 ± 0.02 mg/mL for raw berberine. nih.gov
Comparative Pharmacokinetic Studies in Animal Models
Comparative pharmacokinetic studies in animal models have consistently demonstrated that advanced formulations can significantly enhance the bioavailability of berberine. The absolute oral bioavailability of berberine in rats is reported to be very low, around 0.68%. frontiersin.org
In a study using Sprague-Dawley rats, a transdermal delivery system using dihydroberberine (B31643) (a precursor to berberine) resulted in a significantly higher area under the curve (AUC) compared to both transdermal berberine and oral gavage of berberine (BBR PO). nih.gov The bioavailability ranking based on AUC was determined as DHB TD > BBR TD >> BBR PO. nih.gov
Another study in rats compared the pharmacokinetics of berberine in normal versus post-inflammation irritable bowel syndrome (PI-IBS) models. The results indicated that the pharmacokinetic profile of berberine was altered in the PI-IBS model rats, with a significantly increased AUC compared to the normal control group (2763.43 ± 203.14 vs. 2039.49 ± 492.24). nih.gov This suggests that the pathological state can influence drug absorption and metabolism. nih.gov
Formulation advancements have also been shown to directly impact bioavailability in animal models. Berberine-loaded polymeric particles (BPn) administered orally to rats resulted in a Cmax and AUC that were 2.32 and 1.86 times greater, respectively, than that of raw berberine. nih.gov These in vivo studies confirm that enhancing the dissolution characteristics of berberine through advanced formulation strategies translates to improved systemic exposure in preclinical models. nih.gov
| Formulation | Animal Model | Key Pharmacokinetic Finding | Reference |
|---|---|---|---|
| Transdermal Dihydroberberine (DHB TD) | Sprague-Dawley Rats | Significantly higher bioavailability (AUC) compared to oral berberine. nih.gov | nih.gov |
| Oral Berberine Hydrochloride | PI-IBS Model Rats | AUC significantly increased compared to normal control rats. nih.gov | nih.gov |
| Berberine Polymeric Particles (BPn) | Rats | AUC was 1.86 times greater than raw berberine. nih.gov | nih.gov |
| Compound Name |
|---|
| This compound |
| Berberine chloride |
| Fumaric acid |
| L(+)-lactic acid |
| Citric acid |
| Chitosan |
| Carboxymethyl-β-cyclodextrin |
| Berberine hydrochloride |
| Lecithin |
| Polypyrrolidone |
| Cellulose acetate |
| β-cyclodextrin |
| Dihydroberberine |
Preclinical Investigations and Translational Studies
In Vitro Efficacy Studies
In vitro studies are crucial for understanding the direct effects of a compound on cells and microorganisms in a controlled environment. Research on berberine (B55584) chloride dihydrate has demonstrated a broad spectrum of activity at the cellular level.
Berberine has shown notable antimicrobial properties against a variety of pathogens. Its efficacy has been observed against Gram-positive bacteria, with some studies indicating greater activity against these than Gram-negative bacteria. mdpi.com For instance, berberine chloride has been effective against Staphylococcus aureus and Enterococcus faecalis scispace.com. The minimum inhibitory concentration (MIC) of berberine chloride against several coagulase-negative Staphylococcus strains has been found to range from 16 to 512 µg/mL. mdpi.com Furthermore, research has demonstrated its activity against uropathogenic Escherichia coli (UPEC) strains, where it was able to reduce the adhesive and invasive capabilities of UPEC on human bladder cells nih.gov. Some studies have also explored the photochemical activation of berberine, which can enhance its antimicrobial effects emerginginvestigators.org.
Table 1: Antimicrobial Activity of Berberine Chloride Dihydrate
| Microorganism | Type | Key Findings |
|---|---|---|
| Escherichia coli (Uropathogenic) | Gram-negative bacteria | Decreased adhesive and invasive ability on human bladder cells. nih.gov |
| Staphylococcus aureus | Gram-positive bacteria | Demonstrated antibacterial activity, with a reported MIC of 0.2% in one study. scispace.com |
| Coagulase-negative Staphylococcus strains | Gram-positive bacteria | MIC values ranged from 16 to 512 µg/mL. mdpi.com |
| Enterococcus faecalis | Gram-positive bacteria | Showed effectiveness in solution. scispace.com |
Berberine has demonstrated significant anti-tumor effects in various cancer cell lines through mechanisms such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell proliferation. mdpi.com
In esophageal cancer cells, specifically the KYSE-70 cell line, berberine treatment led to growth inhibition in a dose- and time-dependent manner. nih.govresearchgate.net At a concentration of 50 μmol/L, it induced cell cycle arrest in the G2/M phase and significantly increased apoptosis. nih.govnih.govwjgnet.com After 24 hours of treatment, the apoptotic population of KYSE-70 cells increased to 81.86% compared to 0.15% in control cells. nih.govnih.gov
Berberine has also shown cytotoxic effects against triple-negative breast cancer cell lines, including MDA-MB-231. mdpi.com In hepatocellular carcinoma cell lines such as HepG2, berberine has been found to inhibit cell viability. mdpi.com Furthermore, it has demonstrated the ability to suppress the growth and migration of human gastric cancer cells mdpi.com.
Table 2: In Vitro Anti-Tumor Activity of Berberine
| Cell Line | Cancer Type | Observed Effects |
|---|---|---|
| MDA-MB-231 | Triple-negative breast cancer | Cytotoxic effects. mdpi.com |
| HepG-2 | Hepatocellular carcinoma | Inhibition of cell viability. mdpi.com |
| HGC-27 | Gastric cancer | Suppression of growth and migration. mdpi.com |
| KYSE-70 | Esophageal squamous cell carcinoma | Growth inhibition, G2/M cell cycle arrest, and induction of apoptosis. nih.govresearchgate.netnih.gov |
In the context of metabolic regulation, studies using the HepG2 human liver cancer cell line have been pivotal. Research has shown that berberine can improve glucose and lipid metabolism in these cells. nih.gov It stimulates glucose consumption and lactate (B86563) release while inhibiting glucose production. nih.govnih.gov Additionally, berberine has been observed to reduce intracellular lipid accumulation and suppress the expression of genes involved in fat synthesis in oleic acid-treated HepG2 cells. nih.gov These effects are largely attributed to the activation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.govnih.gov The activation of the AMPKα1 isoform, in particular, has been identified as critical for berberine's metabolic effects in HepG2 cells. nih.gov
Cytotoxicity studies are essential to understand the potential adverse effects of a compound on healthy cells. In Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line often used as a model for the intestinal barrier, berberine has been shown to affect cell viability. researchgate.net One study investigated the effect of berberine on the tight junctions of Caco-2 cells and found that it could reduce epithelial gut permeability nih.gov. Another study reported that a nanoemulsion formulation of berberine hydrochloride significantly increased its intestinal permeability across Caco-2 cell monolayers nih.gov. It is important to note that the cytotoxic and antiproliferative effects of compounds can be cell-type specific, with different responses observed in normal versus cancerous intestinal cells mdpi.com.
In Vivo Animal Model Research
Berberine has been investigated in various animal models of metabolic disorders, such as obesity, insulin (B600854) resistance, and dyslipidemia. In high-fat diet-fed rats, oral administration of berberine for two weeks resulted in a significant reduction in body weight gain without altering food intake. researchgate.net
Studies using KKAy mice, a model for obesity, hyperglycemia, and insulin resistance, have shown that berberine treatment can decrease fasting blood glucose levels, improve glucose tolerance, and reduce fasting serum insulin levels. nih.gov It also led to a decline in total cholesterol and triglyceride levels in these mice. nih.gov In obese mice fed a high-fat diet, berberine administration reduced weight, insulin resistance, and levels of triglycerides, total cholesterol, and free fatty acids, while improving glucose tolerance. nih.gov The underlying mechanisms for these beneficial metabolic effects are thought to involve the regulation of inflammatory pathways and key metabolic regulators nih.govresearchgate.netrenuebyscience.com.
Table 3: Effects of Berberine in Animal Models of Metabolic Disorders
| Animal Model | Key Findings on Glucose and Lipid Regulation |
|---|---|
| High-fat-fed rats | Reduced body weight gain. researchgate.net |
| KKAy mice | Decreased fasting blood glucose, improved glucose tolerance, reduced fasting serum insulin, and lowered total cholesterol and triglycerides. nih.gov |
| Obese mice on a high-fat diet | Reduced weight, insulin resistance, triglycerides, total cholesterol, and free fatty acids; improved glucose tolerance. nih.gov |
Investigations into Anti-Inflammatory and Immunomodulatory Effects (e.g., dermatitis models)
This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models of dermatitis. In murine models of atopic dermatitis, orally administered berberine has been shown to inhibit skin symptoms, itching, and the infiltration of eosinophils and mast cells. nih.govjintegrativederm.org Mechanistically, it appears to suppress the expression of pro-inflammatory cytokines and chemokines such as eotaxin and macrophage migration inhibitory factor (MIF). nih.gov Furthermore, berberine has been observed to downregulate the expression of EIF3F and MALT1 in mast cells, which are involved in the expression of MIF and IL-4, suggesting a targeted effect on the inflammatory cascade. nih.gov
Topical formulations of berberine have also been explored. For instance, this compound-loaded nanovesicles, specifically ethosomes, have been developed for the management of dermatitis. researchgate.netbenthamdirect.com In a dinitrochlorobenzene (DNCB)-induced dermatitis mouse model, a gel formulation of these ethosomes led to a marked decrease in inflammatory cell nuclei in the skin. researchgate.netbenthamdirect.com This was accompanied by a reduction in ear swelling and mass. researchgate.netbenthamdirect.com Additionally, these formulations have shown antibacterial activity against common skin pathogens like E. coli, P. aeruginosa, and S. aureus. researchgate.netbenthamdirect.com
Further studies have highlighted berberine's ability to mitigate Staphylococcus aureus-induced inflammation, a common exacerbating factor in atopic dermatitis. jintegrativederm.orgthedermdigest.com It has been shown to inhibit the release of TNF-α and suppress mast cell degranulation. jintegrativederm.orgthedermdigest.com The anti-inflammatory effects of berberine hydrochloride have also been noted in psoriasis models, where it was found to suppress the JAK1/STAT1 signaling pathway. jintegrativederm.org Liposomal gel formulations of berberine hydrochloride have been shown to effectively alleviate eczema symptoms in mice, comparable to dexamethasone. jintegrativederm.orgmdpi.com
Table 1: Summary of Anti-Inflammatory and Immunomodulatory Effects in Dermatitis Models
| Model | Key Findings |
|---|---|
| NC/Nga mice with atopy-like dermatitis | Inhibition of skin symptoms, itching, eosinophil and mast cell infiltration; decreased expression of eotaxin, MIF, and IL-4. nih.gov |
| Dinitrochlorobenzene (DNCB)-induced dermatitis in mice | Marked decrease in inflammatory cell nucleus; reduction in ear swelling and ear mass. researchgate.netbenthamdirect.com |
| Imiquimod-induced psoriasis in mice | Alleviation of skin inflammation via suppression of the JAK1/STAT1 signaling pathway. jintegrativederm.org |
| Staphylococcus aureus-exacerbated eczema models | Inhibition of S. aureus colonization, mitigation of eczema symptoms, and inhibition of mast cell degranulation. jintegrativederm.orgthedermdigest.com |
Neurobehavioral and Neurodegenerative Disease Models
Berberine has shown promise in various preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov Its neuroprotective effects are attributed to a range of mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic actions. vistas.ac.inresearchgate.net
In animal models of Alzheimer's disease, berberine has been found to significantly reduce the aggregation of amyloid-beta plaques, a hallmark of the disease. nih.gov This reduction in plaque formation has been associated with improved mental and neuronal function in transgenic mouse models. nih.gov The proposed mechanism for this effect involves the inhibition of amyloid precursor protein (APP) phosphorylation through the suppression of glycogen (B147801) synthase kinase (GSK) 3 activation. nih.gov Furthermore, berberine has been shown to improve memory impairment in various animal models through mechanisms such as cholinesterase inhibition and reduction of oxidative stress. researchgate.netnih.gov
In the context of Parkinson's disease models, berberine has demonstrated the potential to alleviate motor dysfunction and memory impairment. nih.gov However, some studies have reported conflicting results, with one study indicating that berberine could aggravate the degeneration of dopaminergic neurons in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. nih.gov This highlights the need for further investigation into the precise mechanisms and conditions under which berberine exerts its neuroprotective or potentially neurotoxic effects.
Berberine's ability to cross the blood-brain barrier, although the exact mechanism remains unclear, is a significant factor in its potential as a therapeutic agent for central nervous system disorders. nih.govnih.gov Its multifaceted actions on common pathways in neurodegeneration, such as the inhibition of monoamine oxidase B (MAO-B), which is elevated in both Alzheimer's and Parkinson's disease, further support its therapeutic potential. nih.govnih.gov
Table 2: Neuroprotective Effects of Berberine in Preclinical Models
| Disease Model | Key Findings |
|---|---|
| Alzheimer's Disease (transgenic mice) | Reduced amyloid-beta plaque aggregation, amelioration of mental and neuronal impairment. nih.gov |
| Alzheimer's Disease (rodent models) | Memory-improving activities, anti-inflammatory effects, anti-oxidative stress, cholinesterase inhibition, and anti-amyloid effects. researchgate.netnih.gov |
| Parkinson's Disease | Potential to alleviate motor dysfunction and memory impairment. nih.gov |
| Ischemic Stroke (animal models) | Significant reductions in infarct volume and improvements in neurological function. nih.gov |
Evaluation of Anti-Fibrotic Efficacy in Organ-Specific Models
Berberine has been investigated for its anti-fibrotic properties in various organ-specific models, demonstrating its potential to mitigate the excessive deposition of extracellular matrix that characterizes fibrosis. nih.gov The anti-fibrotic mechanisms of berberine are multifaceted, involving the modulation of key signaling pathways implicated in the fibrotic process. nih.gov
In a rabbit model of canalicular laceration repair, berberine hydrochloride was shown to inhibit inflammation and subsequent fibrosis. nih.gov The study found that berberine treatment resulted in a lower degree of fibrosis in the canaliculi, as evidenced by histological staining. nih.gov This anti-fibrotic effect was associated with a significant reduction in the levels of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-β1 (TGF-β1), connective tissue growth factor (CTGF), intercellular adhesion molecule-1 (ICAM-1), and interleukin-1β (IL-1β). nih.gov Furthermore, berberine was found to reduce the phosphorylation of p38, a key signaling molecule involved in inflammatory and fibrotic responses. nih.gov
The anti-fibrotic effects of berberine have been attributed to its ability to target multiple signaling pathways, including the TGF-β/Smad, AMPK, Nrf2, PPAR-γ, NF-κB, and Notch/snail pathways. nih.gov While research has explored its role in pancreatic, adipose tissue, and epidural fibrosis, further studies are needed to fully elucidate its therapeutic potential across a broader range of organ-specific fibrotic conditions. nih.gov
Table 3: Anti-Fibrotic Effects of Berberine in Organ-Specific Models
| Organ/Model | Key Findings |
|---|---|
| Rabbit Canalicular Laceration Repair | Reduced local fibrosis, decreased levels of TGF-β1, CTGF, ICAM-1, and IL-1β, and reduced phosphorylation of p38. nih.gov |
| General Fibrosis Models | Attenuation of fibrosis through modulation of TGF-β/Smad, AMPK, Nrf2, PPAR-γ, NF-κB, and Notch/snail signaling pathways. nih.gov |
Assessment of Anti-Tumor Efficacy in Xenograft or Syngeneic Models
Berberine has demonstrated notable anti-tumor effects in a variety of in vivo cancer models, including both xenograft and syngeneic models. nih.govnih.gov A systematic review and meta-analysis of studies conducted between 2000 and 2018 revealed that berberine significantly reduced both tumor volume and tumor weight across various cancer types. nih.govnih.gov The most pronounced effects were observed in models of breast and lung cancer. nih.govnih.gov
In a xenograft model using HT-29 human colon cancer cells, berberine administered in drinking water was shown to inhibit tumor growth. researchgate.net This anti-proliferative effect was associated with a reduction in the expression of the proliferation marker Ki67 in the tumor tissue. researchgate.net Mechanistically, berberine has been found to exert its anti-cancer effects through multiple pathways. It can interact with nucleic acids, leading to the stabilization of DNA triplexes or G-quadruplexes and the inhibition of telomerase and topoisomerase, which are crucial for cancer cell proliferation. nih.gov
Furthermore, berberine has been shown to induce autophagic cell death in cancer cells. nih.gov In human hepatic carcinoma cell lines, berberine-induced autophagy was associated with the activation of beclin-1 and the inhibition of the mTOR signaling pathway. nih.gov The modification of the autophagic marker LC3 was also observed in a human lung cancer cell line following berberine administration, which was accompanied by a reduction in tumor volume in a Lewis lung carcinoma model in mice. nih.gov
In addition to its direct effects on cancer cells, berberine also appears to inhibit angiogenesis in tumor tissues. nih.govnih.gov
Table 4: Anti-Tumor Efficacy of Berberine in In Vivo Models
| Cancer Type | Model Type | Key Findings |
|---|---|---|
| Various Cancers (including breast, lung, liver, colorectal) | Xenograft and Syngeneic | Reduced tumor volume and tumor weight, inhibited angiogenesis. nih.govnih.gov |
| Colon Cancer | Xenograft (HT-29 cells) | Inhibited tumor growth, reduced expression of Ki67. researchgate.net |
| Lung Cancer | Lewis Lung Carcinoma (mice) | Shrank tumor volume, associated with induction of autophagy. nih.gov |
Utilization of Alternative In Vivo Models (e.g., Galleria mellonella for antimicrobial studies)
The greater wax moth, Galleria mellonella, has emerged as a valuable alternative in vivo model for preclinical studies of antimicrobial agents, including berberine chloride. nih.govmdpi.com This model offers several advantages, including being cost-effective, ethically sound, and suitable for high-throughput screening. scienceopen.com The innate immune system of G. mellonella shares remarkable similarities with that of vertebrates, making it a relevant model for studying host-pathogen interactions and the efficacy of antimicrobial compounds. scienceopen.com
In studies investigating the activity of berberine against uropathogenic Escherichia coli (UPEC) strains, the G. mellonella model has been employed to confirm the in vivo translatability of in vitro findings. nih.govmdpi.com In these studies, in vivo treatment with berberine increased the survival of larvae infected with UPEC strains. nih.govmdpi.com Furthermore, berberine treatment led to a reduction in the number of circulating pathogens in the hemolymph of the larvae. nih.govmdpi.com These findings demonstrate the efficacy of G. mellonella as an in vivo model for preclinical evaluation of natural substances with antimicrobial properties. nih.govmdpi.com
The use of G. mellonella has also been instrumental in demonstrating that berberine can decrease the adhesive and invasive capabilities of UPEC. nih.govmdpi.com This alternative model provides a platform to assess not only the direct antimicrobial activity of compounds like berberine but also their influence on bacterial virulence factors. nih.govmdpi.com
Table 5: Use of Galleria mellonella Model for Antimicrobial Studies of Berberine
| Pathogen | Key Findings |
|---|---|
| Uropathogenic Escherichia coli (UPEC) | Increased survival of infected larvae, reduced number of circulating pathogens in hemolymph, decreased adhesive and invasive ability of UPEC. nih.govmdpi.com |
Translational Research Challenges and Opportunities
Bridging Preclinical Findings to Clinical Applications
While a substantial body of preclinical evidence supports the therapeutic potential of berberine across a range of conditions, the translation of these findings into widespread clinical applications faces several challenges. dovepress.comresearchgate.net A primary hurdle is the poor bioavailability of berberine, which is attributed to its low aqueous solubility, limited gastrointestinal absorption, and rapid metabolism. nih.govnih.gov This pharmacokinetic profile can lead to low plasma concentrations, potentially limiting its systemic efficacy. nih.gov
To address this challenge, various formulation strategies are being explored to enhance the bioavailability of berberine. These include the development of nanoparticulate delivery systems, such as liposomes and small extracellular vesicles, which have shown promise in increasing the stability and efficacy of berberine in preclinical studies. mdpi.comnih.gov
Another challenge lies in the need for larger and longer-term clinical trials to definitively establish the therapeutic role of berberine in humans. dovepress.com While preliminary human studies have shown promising results in areas such as metabolic disorders, more robust clinical data is required to confirm its efficacy and safety profile for various indications. dovepress.comtessmed.com
Despite these challenges, there are significant opportunities for the clinical translation of berberine. Its multifaceted pharmacological actions, targeting multiple pathways involved in various diseases, make it a promising candidate for conditions with complex pathophysiology. dovepress.comnih.gov The extensive history of its use in traditional medicine provides a foundation of anecdotal evidence for its safety and efficacy, which can guide modern clinical investigations. nih.gov Furthermore, the ongoing research into its mechanisms of action continues to uncover new potential therapeutic applications and provides a scientific basis for its use in evidence-based medicine. frontiersin.org
Optimization of Formulation Strategies for Clinical Translation
The clinical application of berberine has been historically constrained by its challenging physicochemical properties, primarily low aqueous solubility and poor oral bioavailability. researchgate.netnih.gov These limitations stem from factors including P-glycoprotein (P-gp) mediated efflux, extensive pre-systemic metabolism by gut microbiota, and rapid clearance. nih.gov To overcome these hurdles and unlock the therapeutic potential of berberine for clinical use, extensive research has focused on developing advanced formulation strategies. These strategies aim to enhance solubility, improve intestinal permeability, and increase systemic circulation time, thereby boosting bioavailability. Preclinical and translational studies have explored various innovative delivery systems, including lipid-based carriers, polymeric nanoparticles, and phospholipid complexes, with promising results.
Lipid-Based Drug Delivery Systems
Lipid-based formulations are a prominent strategy to improve the oral delivery of poorly soluble compounds like berberine. These systems leverage the physiological pathways for lipid absorption to enhance drug transport across the intestinal barrier.
Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For berberine, liposomes serve as a vehicle to protect the molecule from degradation in the gastrointestinal tract and facilitate its absorption. nih.govjapsonline.com Research into hyaluronate-based liposomes has shown a significant increase in berberine's entrapment efficiency and a sustained-release profile. nih.govmdpi.com A study optimizing these liposomes demonstrated an entrapment efficiency reaching 78.1 ± 0.1% with a particle size of 520.7 ± 19.9 nm. nih.gov Pharmacokinetic studies in rats revealed that this liposomal formulation significantly increased the oral bioavailability of berberine compared to a standard berberine solution. nih.govmdpi.com Another approach involves optimizing the membrane composition of liposomes; studies have found that incorporating negatively charged lipids, such as cholesteryl hemisuccinate, enhances the encapsulation efficiency. nih.gov
Nanostructured Lipid Carriers (NLCs): NLCs are a newer generation of lipid nanoparticles that offer improved drug loading capacity and stability. dovepress.com BBR-loaded NLCs (BBR-NLCs) were developed with a particle size of approximately 63.96 nm and an entrapment efficiency of 101.97 ± 6.34%. dovepress.com In preclinical models of ulcerative colitis, orally administered BBR-NLCs demonstrated superior therapeutic effects compared to free berberine, which was attributed to enhanced cellular uptake by intestinal cells like Caco-2 and RAW 264.7 macrophages. dovepress.com The NLC formulation also exhibited a sustained-release profile in simulated gastric and intestinal fluids. dovepress.com
| Formulation Type | Key Findings | Particle Size (nm) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|
| Hyaluronate-Based Liposomes | Enhanced bioavailability and sustained release in rats. | 520.7 ± 19.9 | 78.1 ± 0.1 | nih.gov |
| Nanostructured Lipid Carriers (BBR-NLCs) | Improved cellular uptake and efficacy in colitis models. | 63.96 ± 0.31 | 101.97 ± 6.34 | dovepress.com |
Polymeric Nanoparticles
Polymeric nanoparticles offer a versatile platform for drug delivery, allowing for controlled release and surface modification for targeted delivery. japsonline.com Chitosan (B1678972), a natural polymer, has been frequently used to formulate berberine nanoparticles (BBR-NPs) due to its biocompatibility and mucoadhesive properties. nih.govresearchgate.net
In one preclinical study, BBR was loaded into chitosan nanoparticles, which were then surface-modified with Tween 80, polyethylene (B3416737) glycol 4000 (PEG), and miltefosine. nih.gov This investigation aimed to enhance the neuroprotective effects of berberine. nih.govresearchgate.net The study highlighted that nano-encapsulation and surface modification significantly altered the therapeutic outcomes, underscoring the importance of these formulation parameters in designing effective delivery systems for specific clinical applications. nih.gov In vitro release studies of such nanoparticles often show an initial burst release followed by a sustained release over 24 to 72 hours. researchgate.net
Phospholipid Complexes
A highly effective strategy for enhancing the bioavailability of berberine involves the formation of phospholipid complexes, often referred to by the trade name Phytosome®. nih.govjptcp.com This technology involves complexing the berberine molecule with phospholipids (B1166683), such as soy lecithin, at a molecular level. jptcp.comresearchgate.net The resulting complex is more lipophilic, thereby improving its ability to pass through the lipid-rich membranes of intestinal cells. nih.govjptcp.com
An in-vivo pharmacokinetic study using a berberine HCl-phospholipid complex demonstrated improved absorption and bioavailability compared to the pure drug. jptcp.com A subsequent translational study in healthy human volunteers evaluated a food-grade berberine Phytosome® formulation (BBR-PP). nih.gov This randomized, crossover pharmacokinetic study compared the absorption of unformulated berberine chloride with the BBR-PP formulation. The results showed that the plasma concentrations of berberine were significantly higher after administration of the Phytosome® formulation. nih.govmednews.care The bioavailability, as measured by the area under the curve (AUC), was approximately 10 times greater on a molar basis for the formulated berberine compared to the unformulated version. mednews.care These findings highlight the substantial potential of this formulation strategy for successful clinical translation. nih.govjptcp.com
| Formulation | Parameter | Result | Reference |
|---|---|---|---|
| Berberine Phytosome® (BBR-PP) vs. Unformulated Berberine Chloride | Relative Bioavailability (AUC) | ~10-fold increase on a molar basis | mednews.care |
| Plasma Concentration | Significantly higher than unformulated berberine | nih.gov |
Advanced Analytical Methodologies for Berberine Chloride Dihydrate Research
Chromatographic Techniques for Analysis and Quantification
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For Berberine (B55584) chloride dihydrate, various high-performance techniques have been optimized to achieve excellent separation from complex matrices such as herbal extracts and biological fluids.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is the most widely employed technique for the determination of berberine. sphinxsai.com Method development focuses on optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring separation from any impurities or degradation products.
A typical RP-HPLC system for berberine analysis utilizes a C18 column as the stationary phase. sphinxsai.comnih.govnih.gov The mobile phase generally consists of a mixture of an organic solvent, most commonly acetonitrile, and an aqueous buffer. nih.govgigvvy.com The buffer, often an acidic solution like potassium dihydrogen phosphate (B84403) adjusted to a low pH (e.g., 2.5) or water containing additives like orthophosphoric acid, trifluoroacetic acid (TFA), or perchloric acid, is crucial for obtaining good peak shape and resolution. nih.govnih.govgigvvy.cominformaticsjournals.co.in Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition varies over time), with flow rates typically set around 1.0 mL/min. sphinxsai.comnih.govgigvvy.com
Validation studies for these methods demonstrate excellent linearity over specific concentration ranges, with high correlation coefficients (r² > 0.99). nih.govinformaticsjournals.co.in The methods are proven to be precise, with relative standard deviation (%RSD) values well below 2%, and accurate, making them suitable for routine quality control. nih.govinformaticsjournals.co.in
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Symmetry shield C18 (250 x 4.6 mm, 5 µm) nih.gov | Zorbax ODS II C18 (250 mm x 4.6 mm, 5 µm) nih.gov | Hypersil C18 sphinxsai.com |
| Mobile Phase | Acetonitrile & 20 mM orthophosphoric acid (gradient) nih.gov | Acetonitrile & Potassium dihydrogen phosphate buffer (pH 2.5) (gradient) nih.gov | Acetonitrile & 0.05 M phosphate buffer (pH 3) (25:75 v/v) sphinxsai.com |
| Flow Rate | 1.2 mL/min nih.gov | 1.0 mL/min nih.gov | 1.0 mL/min sphinxsai.com |
| Detection (UV) | 346 nm nih.gov | 346 nm nih.gov | Not Specified |
| Retention Time | ~8 min nih.gov | Not Specified | Not Specified |
| Linearity Range | 1–100 µg/mL nih.gov | 569-1053 µg/ml nih.gov | Not Specified |
| LOD / LOQ | 0.1 / 0.5 µg/mL nih.gov | Not Specified | 0.212 / 0.642 ppm sphinxsai.com |
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS) for Identification and Quantification
For unambiguous identification and highly sensitive quantification, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS) is a powerful tool. medcraveonline.com This technique couples the superior separation capabilities of liquid chromatography (often UPLC, or Ultra-Performance Liquid Chromatography) with the precise mass-resolving power of a high-resolution mass spectrometer. medcraveonline.comresearchgate.net
In the analysis of Berberine chloride dihydrate, HR-LC/MS provides an exact mass measurement of the analyte, which can be compared to its theoretical mass for definitive identification. researchgate.net For instance, the exact mass of the berberine cation (C₂₀H₁₈NO₄⁺) is used as a reference. researchgate.net This method is particularly valuable for distinguishing berberine from other structurally similar alkaloids in complex plant extracts.
The technique typically employs an electrospray ionization (ESI) source, operating in the positive ion mode, which is well-suited for the permanently charged quaternary ammonium (B1175870) structure of berberine. medcraveonline.comkoreascience.kr HR-LC/MS methods have been successfully developed and validated for the determination of berberine in various matrices, demonstrating high sensitivity with low limits of quantification, sometimes reaching the picogram-per-milliliter (pg/mL) level. medcraveonline.comkoreascience.kr
| Parameter | HR-LC/MS Finding |
| Technique | UPLC-HR-LC/MS medcraveonline.comresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive medcraveonline.comkoreascience.kr |
| Identification | Based on exact mass-to-charge ratio (m/z) researchgate.net |
| Theoretical Mass (C₂₀H₁₈NO₄⁺) | m/z 336.1230 researchgate.net |
| Experimental Mass (Standard) | m/z 336.1247 researchgate.net |
| Experimental Mass (Sample) | m/z 336.1226 researchgate.net |
| Application | Definitive identification and sensitive quantification in complex mixtures medcraveonline.com |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative to HPLC for the quantification of berberine. gsconlinepress.com This planar chromatography technique involves applying the sample as a narrow band onto a high-performance stationary phase, typically a silica (B1680970) gel 60 F₂₅₄ plate. jchr.orgrasayanjournal.co.in
The plate is then developed in a chamber containing a suitable mobile phase. Various solvent systems have been optimized for berberine, such as mixtures of toluene, ethyl acetate, methanol, and formic acid, or ethanol, glacial acetic acid, and water. gsconlinepress.comjchr.org After development, the plate is dried, and quantification is achieved by scanning the plate with a densitometer at a specific wavelength, often 366 nm. gsconlinepress.comjchr.org The resulting peak area is proportional to the amount of substance in the band.
Validated HPTLC methods show good linearity and precision. gsconlinepress.comjchr.org The technique is particularly useful for the simultaneous analysis of multiple samples and for quality control of herbal raw materials and formulations. jchr.org
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica gel 60 F₂₅₄ plates jchr.orgrasayanjournal.co.in | Silica gel 60 F₂₅₄ plates gsconlinepress.com |
| Mobile Phase | Ethanol: Glacial acetic acid: Water (16:2:2 v/v/v) jchr.org | Toluene: Ethyl acetate: Methanol: Formic acid (4:4:2:5 drops v/v) gsconlinepress.com |
| Detection Wavelength | 366 nm jchr.org | 366 nm gsconlinepress.com |
| Rf Value | 0.468 jchr.org | 0.52 ± 0.02 gsconlinepress.com |
| Linearity Range | 50-350 ng/band jchr.org | 5 - 35 µg/mL gsconlinepress.com |
| LOD / LOQ | 10.76 / 32.65 ng/band jchr.org | Not Specified |
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) represents another powerful separation technique that serves as an attractive alternative to HPLC. nih.gov CE methods are known for their high separation efficiency, short analysis times, and minimal consumption of solvents and samples, aligning with the principles of green chemistry. nih.govmdpi.com
In CE, separation occurs within a narrow fused-silica capillary under the influence of a high-voltage electric field. ufmg.br Charged analytes, like the berberine cation, migrate at different velocities based on their charge-to-size ratio, allowing for their separation. ufmg.br Capillary Zone Electrophoresis (CZE) is the most common mode used. ufmg.br While less common than HPLC for routine analysis of berberine, CE has been successfully applied for its determination in herbal medicines, demonstrating its capability and potential as a complementary analytical tool. nih.gov
Spectroscopic and Spectrometric Approaches
Spectroscopic detection is an integral part of modern analytical methodologies, providing the means to visualize and quantify analytes after separation.
Ultraviolet (UV) Detection in Chromatographic Methods
Ultraviolet (UV) detection is the most common detection method coupled with HPLC for the quantification of this compound. nih.govgigvvy.com This approach is based on the principle that berberine absorbs light in the UV-visible region of the electromagnetic spectrum due to its specific chromophoric structure.
The UV spectrum of berberine exhibits several absorption maxima. For quantitative analysis following chromatographic separation, a single wavelength is chosen where the analyte shows strong absorbance and potential interferences show minimal absorbance. Numerous validated HPLC methods have established that the wavelength of maximum absorbance (λmax) for berberine is approximately 346 nm. nih.govnih.gov This wavelength is consistently used for quantification in various studies to ensure high sensitivity and selectivity. nih.govnih.govsemanticscholar.org Other absorbance maxima, such as one around 267 nm, have also been noted. medcraveonline.com
Mass Spectrometry (MS) for Comprehensive Characterization
Mass Spectrometry (MS) stands as a powerful analytical technique for the comprehensive characterization of this compound. It is frequently coupled with liquid chromatography (LC) to form LC-MS/MS systems, which provide high sensitivity and selectivity for identifying and quantifying the compound in various matrices, including biological fluids and plant extracts. researchgate.netlatrobe.edu.au
In MS analysis, berberine is typically ionized using electrospray ionization (ESI) in the positive mode, as it is a permanently charged quaternary ammonium alkaloid. researchgate.netscispace.com The high-resolution mass spectrometry (HR-MS) analysis of this compound reveals a molecular ion peak corresponding to its cation, C₂₀H₁₈NO₄⁺. For instance, a study using HR-LC/MS analysis identified the protonated molecule of berberine at a mass-to-charge ratio (m/z) of 336.1226, which is consistent with the theoretical composition. researchgate.net
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure through fragmentation analysis. By selecting the parent ion (e.g., m/z 336.1) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint, allowing for unambiguous identification. The comparison of the fragmentation pattern of a sample with that of a standard this compound confirms the compound's identity. researchgate.net This technique is particularly valuable for distinguishing berberine from other structurally similar isoquinoline (B145761) alkaloids.
The sensitivity of modern LC-MS/MS methods is remarkable, with lower limits of quantification (LLOQ) reaching as low as 1 pg/mL in human plasma. researchgate.netkoreascience.kr This level of sensitivity is crucial for pharmacokinetic studies where concentrations can be extremely low. researchgate.netscispace.com The use of multiple reaction monitoring (MRM) enhances the specificity and sensitivity of quantification, making it a gold standard for bioanalytical applications involving berberine. researchgate.netscispace.com
| Parameter | Description | Typical Value / Method | Reference |
|---|---|---|---|
| Ionization Technique | Method used to generate ions for MS analysis. | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Parent Ion (m/z) | Mass-to-charge ratio of the intact berberine cation. | ~336.1 | researchgate.net |
| Analysis Mode | Technique for enhanced selectivity and sensitivity in quantification. | Multiple Reaction Monitoring (MRM) | researchgate.netscispace.com |
| Instrumentation | Combination of separation and detection techniques. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified. | As low as 1 pg/mL in plasma | koreascience.kr |
Method Validation and Quality Assurance in Research
Method validation is a critical component of quality assurance in research involving this compound. It ensures that the analytical procedures used for quantification are suitable for their intended purpose, yielding reliable and reproducible results. The validation process is typically performed in accordance with guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). nih.govdergipark.org.trbiopharminternational.comscialert.net
A comprehensive validation of an analytical method for this compound involves assessing several key parameters:
Specificity: This ensures that the analytical signal is solely from berberine and not from any interfering substances such as impurities, degradation products, or matrix components. Specificity is often demonstrated by comparing chromatograms of the analyte with those of blanks and placebo samples. The peak purity of berberine can be assessed using techniques like diode-array detection. nih.gov
Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For berberine analysis, linearity has been demonstrated over various concentration ranges, such as 1–100 μg/mL and 200–800 ng/mL, with correlation coefficients (r²) typically exceeding 0.99. nih.govdergipark.org.trnih.gov
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of standard berberine is spiked into a sample matrix. The percentage recovery is then calculated. Acceptable recovery is generally within 90-110%. dergipark.org.tr
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. scialert.net
Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or different equipment. scialert.net For berberine assays, %RSD values are typically required to be less than 2-5%. nih.govdergipark.org.tr
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. scialert.net For a spectrofluorophotometric method, LOD and LOQ for berberine have been reported as 41.96 ng/mL and 127.18 ng/mL, respectively. dergipark.org.tr An HPLC method reported an LOD of 0.1 μg/mL and an LOQ of 0.5 μg/mL. nih.gov
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). sphinxsai.com This provides an indication of its reliability during normal usage. sphinxsai.com
| Parameter | Acceptance Criteria | Reported Finding (Example) | Reference |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.9942 - 0.9998 | latrobe.edu.aunih.gov |
| Accuracy (% Recovery) | Typically 90-110% | 97.60% to 98.13% | dergipark.org.tr |
| Precision (%RSD) | ≤ 5% (often ≤ 2%) | Intra-day & Inter-day < 5% | dergipark.org.tr |
| LOD | Signal-to-Noise ratio of ~3:1 | 0.1 μg/mL (HPLC) | nih.gov |
| LOQ | Signal-to-Noise ratio of ~10:1 | 0.5 μg/mL (HPLC) | nih.gov |
| Specificity | No interference at the analyte's retention time. | Peak purity confirmed via spectral analysis. | nih.gov |
For instance, the ICH Q2(R2) guideline, developed in collaboration with the FDA, outlines the principles of analytical procedure validation, covering aspects like specificity, range, accuracy, and precision. biopharminternational.com When developing and validating a method for this compound, researchers must design a validation protocol that aligns with these guidelines. propharmagroup.com This involves pre-defining acceptance criteria for each validation parameter before initiating the studies. propharmagroup.com The comprehensive documentation of the validation process is essential for regulatory submissions, such as in New Drug Applications (NDAs) or Biologics License Applications (BLAs), to demonstrate that the analytical procedure is fit for its intended purpose. chromatographyonline.com The lifecycle management of an analytical procedure is also a key concept, suggesting that methods should be monitored over time and re-validated if necessary to ensure continued performance. labmanager.com
Toxicological Profiles and Pharmacological Interactions in Research Models
Developmental Toxicity Studies
Developmental toxicity studies on berberine (B55584) chloride dihydrate have been conducted in animal models to assess potential adverse effects on both maternal health and fetal development. These studies are crucial for understanding the safety profile of the compound during gestation.
In research conducted on timed-mated Sprague-Dawley (CD) rats, berberine chloride dihydrate was administered in the feed at concentrations of 0, 3,625, 7,250, or 14,500 ppm, corresponding to ingested doses of 0, 282, 531, and 1,313 mg/kg/day, respectively, from gestational days 6 to 20. nih.govresearchgate.net The findings indicated maternal toxicity at doses of 7,250 ppm and higher, evidenced by reduced maternal weight gain. nih.gov However, no fetal adverse effects were noted at these doses in a feed-based study. nih.gov A subsequent gavage study was conducted to clarify these findings. nih.govresearchgate.net
In Swiss Albino (CD-1) mice, this compound was administered in the feed at concentrations of 0, 3,500, 5,250, or 7,000 ppm (equivalent to 0, 569, 841, and 1,155 mg/kg/day) from gestational days 6 to 17. nih.govresearchgate.net Maternal toxicity was observed, with 33% of the treated females in the high-dose gavage study dying. nih.govresearchgate.net Surviving animals exhibited increased relative water intake. nih.govresearchgate.net Fetal effects in mice included a 5-6% decrease in average fetal body weight per litter, although there was no change in the size of live litters. nih.govresearchgate.net
Maternal and Fetal Adverse Effects of this compound in Animal Models
| Species | Administration Route | Dosage | Maternal Effects | Fetal/Developmental Effects |
|---|---|---|---|---|
| Rat (Sprague-Dawley) | Feed | 7,250 ppm (531 mg/kg/day) | Reduced maternal weight gain nih.gov | No adverse effects noted in feed study nih.gov |
| Feed | 14,500 ppm (1,313 mg/kg/day) | Reduced maternal weight gain nih.gov | Reduced fetal body weight per litter nih.gov | |
| Mouse (Swiss Albino) | Feed | 5,250 ppm (841 mg/kg/day) | Increased water consumption nih.gov | Equivocal toxicity nih.gov |
| Gavage | 1,000 mg/kg/day | 33% mortality nih.gov | Decreased fetal body weight nih.gov |
Based on the animal studies, specific LOAEL and NOAEL values for maternal and developmental toxicity have been established for this compound.
For rats, the maternal toxicity LOAEL was determined to be 7,250 ppm (531 mg/kg/day) based on reduced weight gain in a feed study. nih.govnih.gov The maternal NOAEL in the same study was 3,625 ppm (282 mg/kg/day). nih.gov The developmental toxicity NOAEL was established at 1,000 mg/kg/day in a gavage study, while the developmental LOAEL, based on reduced fetal body weight, was 14,500 ppm (1,313 mg/kg/day) in the feed study. nih.govnih.gov
For mice, the maternal toxicity LOAEL was set at 5,250 ppm (841 mg/kg/day) due to increased water consumption. nih.gov The developmental toxicity LOAEL was determined to be 1,000 mg/kg/day in a gavage study, based on decreased fetal body weight. nih.govscbt.com The NOAEL for both maternal and developmental toxicity in mice was identified as 3,500 ppm (569 mg/kg/day). nih.gov
LOAEL and NOAEL Values for this compound
| Species | Parameter | LOAEL | NOAEL | Basis for Determination |
|---|---|---|---|---|
| Rat | Maternal Toxicity | 7,250 ppm (531 mg/kg/day) nih.govnih.gov | 3,625 ppm (282 mg/kg/day) nih.gov | Reduced maternal weight gain nih.gov |
| Developmental Toxicity | 14,500 ppm (1,313 mg/kg/day) nih.govnih.gov | 1,000 mg/kg/day nih.gov | Reduced fetal body weight nih.gov | |
| Mouse | Maternal Toxicity | 5,250 ppm (841 mg/kg/day) nih.gov | 3,500 ppm (569 mg/kg/day) nih.gov | Increased water consumption nih.gov |
| Developmental Toxicity | 1,000 mg/kg/day nih.govscbt.com | 3,500 ppm (569 mg/kg/day) nih.gov | Decreased fetal body weight nih.gov |
A significant concern with berberine administration, particularly in neonates, is its ability to displace bilirubin (B190676) from its binding sites on serum albumin. nih.govnih.gov In vitro studies have demonstrated that berberine is a potent displacer of bilirubin, approximately tenfold more effective on a molar basis than phenylbutazone, a known potent displacer. nih.govkarger.com
This displacement increases the concentration of unbound bilirubin in the blood. nih.gov Since unbound bilirubin can cross the blood-brain barrier, this raises the risk of neurotoxicity, potentially leading to a condition known as kernicterus, which can cause brain damage. nih.govkarger.commothertobaby.org Chronic administration of berberine to adult rats resulted in a significant decrease in bilirubin-serum protein binding and a persistent elevation in both unbound and total bilirubin serum concentrations. nih.gov These findings suggest that berberine may not only displace bilirubin but also inhibit its metabolism. nih.govkarger.com Due to these risks, the use of berberine in jaundiced neonates and pregnant women is generally advised against. nih.govkarger.com
Organ-Specific Toxicity Research
Investigations into the organ-specific toxicity of berberine have focused on the liver and the nervous system, revealing a complex profile of both potential harm and protection depending on the context and dosage.
Studies on the hepatic effects of berberine have yielded mixed results. In developmental toxicity studies in mice, a trend towards increased relative liver weight was observed, but it did not follow a clear dose-response pattern. nih.gov Conversely, other research has highlighted the hepatoprotective effects of berberine against chemically induced liver injury. In a rat model of carbon tetrachloride (CCl4)-induced acute hepatotoxicity, berberine administration, both before and after CCl4 exposure, significantly decreased serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in a dose-dependent manner. hku.hkresearchgate.netdoaj.org Histological examination confirmed that berberine treatment reduced the severity of liver damage, including fatty changes, necrosis, and lymphocyte infiltration. hku.hkmdpi.com Despite its widespread use as an herbal supplement, berberine has not been linked to clinically apparent liver injury in humans in published trials. nih.gov
Berberine's effects on the nervous system are a subject of ongoing research. As mentioned previously, a primary neurotoxic concern is its ability to displace bilirubin, increasing the risk of kernicterus in newborns. nih.govkarger.com
Direct neurotoxic effects have also been investigated. At high doses, berberine may be neurotoxic, potentially causing neuronal death through mechanisms such as the inhibition of mitochondrial complex I. scbt.com Research on primary neurons has shown that low micromolar concentrations of berberine can cause rapid, mitochondria-dependent toxicity, characterized by mitochondrial swelling, increased oxidative stress, and ATP depletion. plos.org This neuronal cell death appears to be a rapid, caspase-independent process. plos.org Furthermore, subtoxic nanomolar concentrations of berberine were found to sensitize neurons to glutamate (B1630785) excitotoxicity and rotenone-induced injury. plos.org Metabolic studies have shown that berberine, as a mitochondrial respiratory chain inhibitor, can trigger a metabolic signature associated with neurotoxicity, characterized by oxidative stress and an over-abundance of NADH. mdpi.com This suggests that the neurotoxicity of mitochondrial inhibitors like berberine may result from a complex array of metabolic changes rather than simple ATP depletion. mdpi.com
Cardiotoxicity Assessments (e.g., cardiac depression, hERG channel effects)
Research into the cardiovascular effects of berberine has identified potential cardiotoxicity, primarily related to its interaction with the human ether-a-go-go-related gene (hERG) potassium channel. The hERG channel is crucial for cardiac repolarization, and its blockade can lead to long QT syndrome (LQTS), a condition that can cause sudden cardiac death. nih.gov Studies have reported that berberine can block the hERG potassium channel and also inhibit its expression on the cell membrane. nih.gov
One study investigated the mechanisms by which berberine reduces hERG expression on the cell surface. nih.gov It was found that berberine decreases the expression of caveolin-1 (B1176169) in a concentration-dependent manner in HEK293 cells that stably express the hERG channel. nih.gov The study proposed that berberine reduces the membrane stability of hERG through multiple mechanisms. nih.gov Further research has indicated that the combination of berberine with statins, such as simvastatin (B1681759) and atorvastatin (B1662188), can increase cardiotoxicity by inhibiting both the CYP3A4 enzyme and the hERG channel. nih.gov This combination had a greater inhibitory effect on hERG current compared to either drug alone, accelerating channel inactivation. nih.gov While some animal studies suggest berberine may have protective effects against certain cardiac conditions like myocardial hypertrophy and ischemia/reperfusion injury, the direct effects on hERG channels remain a key area of toxicological assessment. nih.govnih.gov
Table 1: Research Findings on Berberine and hERG Channel Effects
| Research Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Mechanism of hERG inhibition | HEK293 cells expressing hERG channels | Berberine blocks the hERG potassium channel and inhibits its membrane expression. It decreases caveolin-1 expression in a concentration-dependent manner, reducing hERG membrane stability. | nih.gov |
Gastrointestinal Side Effects in Experimental Settings
In experimental research, berberine has demonstrated various effects on the gastrointestinal (GI) tract. While it has been traditionally used for conditions like diarrhea and gastroenteritis, some of its mechanisms of action can be associated with side effects in experimental models. mednews.carenih.gov Common GI effects noted in some studies include diarrhea, constipation, and gas. goodrx.com
Drug-Drug Interaction Studies
Inhibition of Cytochrome P450 (CYP450) Enzymes (e.g., CYP2D6, CYP3A4, CYP2C9)
Berberine is known to be an inhibitor of several key cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs. drugs.com This inhibition can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of co-administered medications, potentially leading to toxicity. drugs.comnih.gov
A clinical study involving healthy male volunteers who received berberine for two weeks demonstrated significant inhibition of CYP2D6, CYP2C9, and CYP3A4 activities. nih.govresearchgate.net
CYP2D6 Inhibition: A nine-fold increase in the urinary dextromethorphan/dextrorphan ratio was observed, indicating a substantial decrease in CYP2D6 activity. nih.gov Further in vitro studies characterized this as a selective, quasi-irreversible inhibition. nih.gov
CYP2C9 Inhibition: The ratio of losartan (B1675146) to its metabolite, E-3174, doubled, signifying decreased CYP2C9 activity. nih.gov
CYP3A4 Inhibition: The maximum concentration (Cmax) and area under the curve (AUC) of midazolam (a CYP3A4 substrate) increased by 38% and 40%, respectively. nih.gov The oral clearance of midazolam was also reduced by 27%. nih.gov
These findings highlight the potential for berberine to alter the pharmacokinetics of drugs metabolized by these three major enzymes. nih.govresearchgate.net
Table 2: Effects of Repeated Berberine Administration on CYP450 Enzyme Activity in Humans
| CYP450 Enzyme | Probe Drug | Pharmacokinetic Parameter Change | Implication | Reference |
|---|---|---|---|---|
| CYP2D6 | Dextromethorphan | 9-fold increase in urinary dextromethorphan/dextrorphan ratio | Decreased enzyme activity | nih.gov |
| CYP2C9 | Losartan | 2-fold increase in urinary losartan/E-3174 ratio | Decreased enzyme activity | nih.gov |
| CYP3A4 | Midazolam | 38% increase in Cmax, 40% increase in AUC, 27% decrease in oral clearance | Decreased enzyme activity | nih.gov |
Interactions with Anticoagulant and Antiplatelet Medications
Berberine may interact with medications that slow blood clotting, such as anticoagulant and antiplatelet drugs. rxlist.com It has been suggested that berberine might possess antiplatelet properties and could inhibit CYP2C9, the primary enzyme responsible for metabolizing the S-isomer of warfarin. rxlist.comdroracle.ai This interaction could potentially increase the risk of bruising and bleeding when berberine is taken alongside drugs like warfarin, clopidogrel, aspirin, or heparin. rxlist.comdroracle.ai A case report has also highlighted a harmful interaction between berberine and rivaroxaban (B1684504), where berberine was thought to inhibit the metabolism of rivaroxaban via CYP3A4 and P-glycoprotein, leading to adverse effects. researchgate.netresearchgate.net Therefore, caution is advised when considering the use of berberine with these medications. rxlist.com
Modulation of Other Drug Effects (e.g., sedatives)
Berberine may cause sleepiness, drowsiness, and slowed breathing. rxlist.comwebmd.com When taken with sedative medications, also known as CNS depressants, these effects could be amplified. rxlist.com This combination might lead to excessive sleepiness or potential breathing problems. webmd.com Research has also suggested that berberine may act on GABA receptors, potentially mimicking the effects of benzodiazepines. researchgate.net
Potential for Synergistic Effects with Conventional Therapies in Research
Berberine, an isoquinoline (B145761) quaternary alkaloid, has been investigated for its potential to enhance the efficacy of conventional therapeutic agents across various research models. These studies explore synergistic interactions that could lead to improved therapeutic outcomes, particularly in metabolic diseases, infectious diseases, and oncology. The primary mechanisms underlying these synergies often involve complementary pathways of action, modulation of drug transporters, and effects on cellular signaling cascades.
Synergistic Effects with Lipid-Lowering Agents
Research has shown that berberine, when combined with statins, can produce a more significant reduction in lipid levels than either agent alone. This is attributed to their different mechanisms of action. Statins inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, while berberine is understood to upregulate the expression of the low-density lipoprotein receptor (LDLR) by stabilizing its mRNA. grantome.comnih.gov
In a study involving hyperlipidemic rats, the combination of berberine and simvastatin reduced serum LDL cholesterol by 46.2%, a more substantial reduction than that achieved with simvastatin (28.3%) or berberine (26.8%) monotherapy. nih.gov This combination also led to a greater up-regulation of LDLR messenger RNA in the rat livers compared to monotherapies. nih.gov A clinical study with 63 hypercholesterolemic patients showed that the combination therapy resulted in a 31.8% reduction in serum LDL cholesterol, which was significantly better than berberine or simvastatin alone. nih.gov Similarly, berberine has been found to enhance the lipid-lowering effect of atorvastatin in rats, partly by affecting its pharmacokinetics. researchgate.net
Table 1: Synergistic Effects of Berberine with Lipid-Lowering Drugs
| Conventional Therapy | Research Model | Key Synergistic Findings | Reference(s) |
|---|---|---|---|
| Simvastatin | Hyperlipidemic Rats | Combination reduced LDL-C by 46.2% vs. 28.3% (Simvastatin alone) and 26.8% (Berberine alone). | nih.gov |
| Simvastatin | Hypercholesterolemic Patients | Combination reduced LDL-C by 31.8% vs. monotherapy. | nih.gov |
| Atorvastatin | Hyperlipidemia Rats | Berberine enhanced the lipid-lowering effect and improved liver injury markers. | researchgate.net |
Synergistic Effects with Anti-Diabetic Agents
The combination of berberine and metformin (B114582) has been a subject of considerable research. Both compounds can activate AMP-activated protein kinase (AMPK) and inhibit the mitochondrial respiratory complex I, suggesting overlapping mechanisms. nih.govrapamycin.news However, their synergistic action is also attributed to distinct effects, such as berberine's ability to remodel the gut microbiome. rapamycin.newsresearchgate.net
In a study on db/db mice, a model for type 2 diabetes, the combination of berberine and metformin resulted in a greater reduction in blood glucose than either drug administered alone. researchgate.net This enhanced effect was associated with a unique gut microbiota signature. researchgate.net A meta-analysis of 13 randomized controlled trials found that berberine combined with metformin significantly lowered fasting plasma glucose, postprandial glucose, and HbA1c more effectively than metformin alone. rapamycin.news In-vitro studies using HepG2 cells have also demonstrated that berberine and metformin act synergistically to decrease lipid accumulation by reducing total lipid content, triglyceride levels, and the expression of genes involved in lipogenesis. nih.govresearchgate.net
Table 2: Synergistic Effects of Berberine with Metformin
| Research Model | Key Synergistic Findings | Reference(s) |
|---|---|---|
| db/db Mice | Greater reduction in blood glucose compared to monotherapy; generated a distinct microbiota signature. | researchgate.net |
| Human Clinical Trials (Meta-analysis) | Combination therapy led to a greater reduction in HbA1c (~0.5-0.7%) vs. metformin alone. | rapamycin.news |
| HepG2 Cells | Synergistically reduced total lipid content, triglyceride levels, and expression of lipogenic genes (FAS, SREBP-1c). | nih.govresearchgate.net |
Synergistic Effects with Antibiotics
Berberine has emerged as a promising antibiotic adjuvant, particularly against multidrug-resistant (MDR) bacteria. nih.gov It has been shown to exhibit synergistic effects with a wide range of antibiotics, including β-lactams, quinolones, and macrolides. nih.gov The mechanisms for this synergy include the inhibition of bacterial efflux pumps, disruption of biofilm formation, and interference with bacterial cell division. nih.govnih.gov
In studies against methicillin-resistant Staphylococcus aureus (MRSA), berberine combined with azithromycin (B1666446) and levofloxacin (B1675101) showed significant synergistic effects. researchgate.net Similarly, berberine hydrochloride dramatically increased the susceptibility of MDR Acinetobacter baumannii strains to antibiotics like tigecycline, sulbactam, meropenem, and ciprofloxacin, in some cases reversing their resistance. frontiersin.org Against coagulase-negative Staphylococci, the most significant synergistic effects were observed when berberine was combined with linezolid, cefoxitin, and erythromycin. mdpi.com
Table 3: Synergistic Effects of Berberine with Antibiotics
| Antibiotic Class | Bacterial Strain(s) | Key Synergistic Findings | Reference(s) |
|---|---|---|---|
| Macrolides, Fluoroquinolones | Methicillin-Resistant Staphylococcus aureus (MRSA) | Significant synergy observed with azithromycin and levofloxacin against 90% of tested strains. | researchgate.net |
| Tetracyclines, β-lactams, Carbapenems, Fluoroquinolones | Multidrug-Resistant Acinetobacter baumannii | Reversed resistance and increased susceptibility to tigecycline, sulbactam, meropenem, and ciprofloxacin. | frontiersin.org |
| Oxazolidinones, Cephalosporins, Macrolides | Coagulase-Negative Staphylococci (CoNS) | Most significant synergy noted with linezolid, cefoxitin, and erythromycin. | mdpi.com |
| Various | Multidrug-Resistant Bacteria | Berberine enhances the effectiveness of β-lactams, quinolones, aminoglycosides, tetracyclines, and macrolides. | nih.gov |
Synergistic Effects with Chemotherapy Agents
In oncology research, berberine has been shown to potentiate the anticancer effects of conventional chemotherapy drugs. mdpi.com This synergy may help in overcoming multidrug resistance and enhancing therapeutic efficacy. nih.gov
A study on the osteosarcoma MG-63 cell line demonstrated that the combination of berberine and cisplatin (B142131) exerted a prominent inhibitory effect on cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest more effectively than either drug alone. mdpi.com The mechanism was linked to the inhibition of the MAPK signaling pathway. mdpi.com In colorectal cancer cells, the combination of berberine and evodiamine (B1670323) showed synergistic anticancer activity, particularly in P-glycoprotein-positive cells. researchgate.net Furthermore, berberine has been found to sensitize breast cancer cells to other treatments and has shown synergistic effects with curcumin (B1669340) in suppressing cancer cell growth. nih.gov
Table 4: Synergistic Effects of Berberine with Chemotherapy Drugs
| Conventional Therapy | Cancer Model | Key Synergistic Findings | Reference(s) |
|---|---|---|---|
| Cisplatin | Osteosarcoma MG-63 Cells | Enhanced inhibition of proliferation, migration, and invasion; increased apoptosis and cell cycle arrest via MAPK pathway inhibition. | mdpi.com |
| Evodiamine | Colorectal Cancer Cells (P-glycoprotein positive) | Synergistic anticancer activity through attenuation of P-gp mRNA overexpression. | researchgate.net |
| Cisplatin | General (Review) | Berberine sensitizes cancer cells to cisplatin, increasing DNA damage and apoptosis. | nih.gov |
| Curcumin | Breast Cancer Cells | Combined treatment was more effective in suppressing cell growth than either compound alone. | nih.gov |
Synergistic Effects with Antihypertensive Agents
The potential for berberine to work synergistically with antihypertensive drugs has also been explored. A meta-analysis indicated that berberine combined with an oral antihypertensive medication reduces blood pressure more effectively than the antihypertensive drug alone. nih.govresearchgate.net However, the evidence in this area is considered more limited and heterogeneous compared to other fields. nih.govresearchgate.net
One systematic review noted that the combination of berberine and amlodipine (B1666008) was not significantly better than amlodipine alone in reducing blood pressure. nih.govnapier.ac.uk Conversely, another study found that berberine combined with lifestyle intervention tended to lower blood pressure more than lifestyle changes alone. researchgate.net Research has also pointed to potential pharmacokinetic interactions, as berberine was found to inhibit the metabolism of losartan in rats, increasing its plasma concentration. nih.gov
Table 5: Synergistic Effects of Berberine with Antihypertensive Drugs
| Conventional Therapy | Research Model | Key Synergistic Findings | Reference(s) |
|---|---|---|---|
| Oral Antihypertensives (General) | Human Clinical Trials (Meta-analysis) | Combination therapy reduced blood pressure more effectively than antihypertensive monotherapy. | nih.govresearchgate.net |
| Losartan | Rat Model | Berberine altered the pharmacokinetics of losartan, increasing its plasma concentration. | nih.gov |
| Amlodipine | Human Clinical Trials (Systematic Review) | Combination was not found to be significantly more effective than amlodipine alone. | nih.govnapier.ac.uk |
Table of Mentioned Compounds
| Compound Name |
|---|
| Amlodipine |
| Atorvastatin |
| Azithromycin |
| Berberine |
| This compound |
| Berberine hydrochloride |
| Cefoxitin |
| Ciprofloxacin |
| Cisplatin |
| Curcumin |
| Erythromycin |
| Evodiamine |
| Levofloxacin |
| Linezolid |
| Losartan |
| Meropenem |
| Metformin |
| Simvastatin |
| Sulbactam |
Future Research Directions and Emerging Paradigms for Berberine Chloride Dihydrate
Exploration of Novel Therapeutic Applications
The therapeutic potential of berberine (B55584) is continually expanding, with future research aimed at uncovering new applications and understanding its mechanisms in greater detail.
Advanced Studies in Central Nervous System (CNS) Disorders beyond Current Preclinical Findings
Preclinical studies have demonstrated the neuroprotective effects of berberine in various models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. mdpi.comnih.gov Future research is expected to delve deeper into its mechanisms of action within the CNS. Although berberine can cross the blood-brain barrier, its concentration in brain tissue after oral administration is relatively low. mdpi.com
Advanced studies are anticipated to focus on several key areas:
Neuroinflammation: Berberine has been shown to mitigate neuroinflammatory responses by reducing the production of pro-inflammatory cytokines. mdpi.com Future investigations will likely explore the specific signaling pathways involved and its potential to modulate microglial activation in more complex disease models.
Oxidative Stress: The antioxidant properties of berberine, including its ability to reduce reactive oxygen species and enhance endogenous antioxidant enzymes, are well-documented in preclinical models. nih.gov Further studies are needed to confirm these effects in clinical settings and to understand the long-term impact on neuronal health.
Apoptosis: Berberine can inhibit neuronal apoptosis, a key process in neurodegeneration. nih.gov Future research will likely focus on identifying the specific apoptotic pathways modulated by berberine in different CNS disorders.
A significant challenge remains the translation of these promising preclinical findings into clinical applications. mdpi.com Overcoming the low oral bioavailability of berberine is crucial for achieving therapeutic concentrations in the brain. mdpi.com
Investigations into Combined Therapeutic Strategies with Other Bioactive Compounds
Combining berberine with other therapeutic agents is a promising strategy to enhance efficacy and potentially reduce side effects. mdpi.com Synergistic interactions have been observed in various preclinical and clinical studies.
For instance, the combination of berberine and metformin (B114582) has shown better efficacy in managing type 2 diabetes than metformin alone. nih.gov This synergy is attributed to their similar anti-diabetic mechanisms, which may allow for lower doses of each drug, thereby reducing potential side effects. nih.gov
Future investigations are likely to explore combinations with a wide range of bioactive compounds, including:
Chemotherapeutic agents: Berberine has been shown to enhance the cytotoxicity of certain anticancer drugs and ameliorate their toxic side effects in preclinical models. mdpi.com
Statins: Combining berberine with statins could improve therapeutic outcomes for patients with hyperlipidemia. nih.gov
Natural compounds: Co-administration with other natural compounds, such as quercetin, is being explored for conditions like liver fibrosis. mdpi.com
A meta-analysis of 50 studies involving 4,150 participants indicated that berberine, alone or in combination with hypoglycemic drugs, has significant potential for treating type 2 diabetes mellitus. frontiersin.org
Table 1: Examples of Combined Therapeutic Strategies Involving Berberine
| Combined Agent | Therapeutic Area | Observed/Potential Outcome |
|---|---|---|
| Metformin | Type 2 Diabetes | Enhanced hypoglycemic effect nih.gov |
| Atorvastatin (B1662188) | Acute Ischemic Stroke | Improved neurological outcomes mdpi.com |
| Quercetin | Liver Fibrosis | Potent anti-fibrotic effects mdpi.com |
Further Research into Anti-Fibrotic Potential and Mechanisms
Berberine has demonstrated anti-fibrotic effects in various organs, including the liver, heart, lungs, and kidneys. nih.govworldscientific.com It appears to exert these effects through multiple signaling pathways. researchgate.net
Key mechanisms that warrant further investigation include:
TGF-β/Smad Pathway: Berberine has been found to inhibit this key signaling pathway involved in fibrosis. worldscientific.comresearchgate.net
AMPK Activation: Activation of AMP-activated protein kinase (AMPK) by berberine contributes to its anti-inflammatory and anti-fibrotic properties. nih.govresearchgate.net
Oxidative Stress Reduction: By combating oxidative stress, berberine can prevent the activation of fibrogenic cells. nih.gov
While preclinical data are promising, more in-depth studies are necessary to fully elucidate the anti-fibrotic mechanisms of berberine and to validate its efficacy in clinical trials. nih.govbohrium.com The development of berberine derivatives with improved bioavailability may also enhance its therapeutic potential in treating fibrotic diseases. nih.gov
Refinement of Delivery Systems for Enhanced Efficacy
A major hurdle in the clinical application of berberine chloride dihydrate is its poor oral bioavailability, which is attributed to low water solubility, poor absorption, and rapid metabolism. nih.govresearchgate.net To overcome these limitations, researchers are actively developing advanced delivery systems.
In-depth Studies on Nanocarrier Behavior and Targeted Delivery
Nanotechnology-based drug delivery systems offer a promising approach to enhance the therapeutic efficacy of berberine. nih.gov Various nanocarriers have been investigated, including liposomes, polymeric nanoparticles, micelles, and metal-based nanoparticles. nih.govresearchgate.net
Future research in this area will likely focus on:
Targeted Delivery: Functionalizing nanocarriers with specific ligands can enable targeted delivery to diseased tissues, thereby increasing local drug concentration and minimizing systemic toxicity. nih.gov For example, magnetic nanoparticles can be guided to a specific site using an external magnetic field. nih.gov
Controlled Release: Nanocarriers can be designed to release berberine in a sustained or controlled manner, which can improve its therapeutic index. researchgate.net
Overcoming Biological Barriers: Nanoparticles can be engineered to overcome physiological barriers, such as the blood-brain barrier, to deliver berberine to otherwise inaccessible sites. nih.gov
Hybrid nanocarriers, which combine the properties of different types of nanoparticles, are also being explored to create more effective delivery systems for cancer therapy and other applications.
Development of Next-Generation Formulations for Oral and Systemic Administration
In addition to nanocarriers, other innovative formulations are being developed to improve the oral and systemic delivery of this compound.
Some promising next-generation formulations include:
Phospholipid Complexes: Forming complexes with phospholipids (B1166683) has been shown to enhance the permeation and bioavailability of berberine hydrochloride. jptcp.com
Solid Dispersions: Preparing solid dispersions with excipients like citric acid or Gelucire can increase the solubility and dissolution rate of berberine. nih.gov
Hydrogels: Chitosan-based hydrogels are being investigated for oral and intranasal delivery, offering sustained release and improved bioavailability. mdpi.com A thermosensitive in situ hydrogel for intranasal delivery increased berberine's bioavailability by approximately 135-fold compared to oral administration in one study. nih.gov
Phytosomes®: A novel food-grade formulation of berberine (Berberine Phytosome®) has demonstrated significantly improved absorption and bioavailability—approximately 10 times higher on a molar basis—in human pharmacokinetic studies compared to unformulated berberine. nih.govmednews.care
These advanced formulations hold the potential to unlock the full therapeutic benefits of this compound by improving its pharmacokinetic profile.
Table 2: Emerging Formulation Strategies for Berberine
| Formulation Strategy | Key Feature | Potential Advantage |
|---|---|---|
| Phospholipid Complexes | Enhanced lipophilicity | Improved membrane permeation and oral absorption jptcp.com |
| Solid Dispersions | Increased surface area and wettability | Enhanced dissolution rate and solubility nih.gov |
| Chitosan (B1678972) Hydrogels | Mucoadhesive and sustained release properties | Improved bioavailability for oral and nasal delivery mdpi.com |
Integration of Omics Technologies and Systems Biology
The intricate mechanisms through which this compound exerts its pharmacological effects are being progressively unraveled through the application of advanced "omics" technologies. These high-throughput methods, combined with systems biology, allow for a holistic understanding of the compound's interaction with biological systems, moving beyond single-target-based research to a more comprehensive network-level perspective.
Transcriptomics and Proteomics to Elucidate Comprehensive Mechanisms of Action
Transcriptomic and proteomic analyses have been instrumental in mapping the broad cellular changes induced by berberine. These technologies provide a snapshot of the gene expression (transcriptome) and protein landscape (proteome) within cells or tissues following treatment, revealing complex regulatory networks.
Research using these approaches has demonstrated that berberine's effects are multifaceted. In studies on cancer cells, proteomic analysis revealed that berberine induces cytotoxicity by causing dysregulation in numerous cellular processes, including protein folding, proteolysis, redox regulation, and metabolism. nih.gov Specifically, in breast cancer cells, 96 protein features were found to have significantly altered expression levels after berberine treatment. nih.gov Similarly, in colon cancer cells, proteomic and bioinformatic strategies have shown that berberine can inhibit cell proliferation by regulating mitochondrial translation and down-regulating key proteins like glucose-regulated protein 78 (GRP78). researchgate.net
Beyond cancer, these technologies have shed light on berberine's antimicrobial properties. A combined transcriptomic and proteomic study on E. coli treated with berberine identified differentially expressed mRNAs and proteins associated with multidrug-resistant efflux systems, suggesting a mechanism for its antibacterial action. biorxiv.org In a rat model of chronic atrophic gastritis, transcriptomics identified 234 differentially expressed genes in gastric tissue following berberine administration, highlighting its role in regulating inflammatory responses, apoptosis, and metabolic processes. nih.gov
| Technology | Biological Context | Key Findings | Associated Proteins/Genes | Reference |
|---|---|---|---|---|
| Proteomics | Breast Cancer Cytotoxicity | Dysregulation of protein folding, proteolysis, redox regulation, metabolism. | 96 significantly changed protein features. | nih.gov |
| Proteomics | Colon Cancer Proliferation | Inhibition of proliferation via regulation of mitochondrial translation. | Glucose-Regulated Protein 78 (GRP78), MRPL52. | researchgate.net |
| Transcriptomics & Proteomics | E. coli Antimicrobial Action | Alteration of multidrug-resistant efflux systems. | RstA, YbjG, MdtA, PmrA, LolD. | biorxiv.org |
| Transcriptomics | Chronic Atrophic Gastritis | Modulation of inflammation, apoptosis, and metabolic processes. | 234 differentially expressed genes identified. | nih.gov |
Metabolomics Approaches for Understanding Metabolic Impact and Bioavailability
Metabolomics, the large-scale study of small molecules or metabolites, provides critical insights into the physiological impact of berberine and helps to explain the complexities of its bioavailability. Although clinical studies show berberine has a distinct lipid-lowering effect, pharmacokinetic studies reveal it is poorly absorbed into the bloodstream. rsc.org Metabolomic analyses of both serum and gut content have shown that orally administered berberine significantly regulates molecules involved in lipid metabolism and increases the generation of bile acids. rsc.org This suggests the gastrointestinal tract is a primary target for its metabolic effects. rsc.org
A significant challenge in the clinical application of berberine is its extremely low absolute bioavailability, which has been measured at just 0.68% in rat models. nih.gov This poor absorption is partly due to its role as a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the compound out of cells and back into the intestinal lumen. rjptonline.org
| Metabolite/Pathway | Observed Effect of Berberine | Biological Significance | Reference |
|---|---|---|---|
| Bile Acids | Increased generation in the gut. | Contributes to lipid-lowering effects. | rsc.org |
| Berberrubine (B190655) | Major metabolite from berberine demethylation. | Modulates lipid metabolism and glucose homeostasis. | nih.gov |
| Thalifendine | Primary Phase I metabolite. | May contribute significantly to therapeutic efficacy. | nih.gov |
| Carnitine C3:0, L-Glutamic Acid | Directly regulated by berberine. | Involved in gastric mucosal protection and metabolic regulation. | nih.gov |
Advanced Preclinical and Clinical Study Designs
Building on the foundational knowledge from mechanistic studies, future research on this compound requires more sophisticated study designs to translate preclinical findings into robust clinical applications.
Longitudinal Studies for Chronic Disease Management and Prevention
Berberine has demonstrated significant potential in managing a wide range of chronic conditions, including type 2 diabetes mellitus, dyslipidemia, metabolic syndrome, and non-alcoholic fatty liver disease. nih.govnih.gov Numerous randomized clinical trials have confirmed its lipid-lowering and insulin-resistance-improving actions in humans. researchgate.netnih.gov However, many of these studies are of relatively short duration, typically lasting from one to three months. frontiersin.org
To establish the long-term efficacy and sustainability of berberine's benefits, there is a critical need for longitudinal studies. Such studies would track patient outcomes over several years, providing invaluable data on the compound's role in the long-term management and potential prevention of chronic cardiometabolic disorders. researchgate.net These extended trials are essential to understand how berberine's modulation of metabolic profiles, such as reductions in HbA1c, triglycerides, and LDL cholesterol, translates to a decreased incidence of major adverse health events over time. scienceopen.comresearchgate.net
Personalized Medicine Approaches based on Genetic and Metabolic Profiles
The therapeutic response to berberine can vary among individuals, suggesting that a personalized medicine approach could optimize its clinical use. Emerging evidence indicates that an individual's genetic profile may influence how well berberine works. startuptodaymagazine.com For example, variations in the FTO gene, which plays a critical role in fat metabolism and appetite regulation, could predispose individuals to weight management challenges. startuptodaymagazine.com Studies suggest that berberine may help counteract some of these genetic predispositions, making it a potentially valuable component of a precision nutrition plan for individuals with specific FTO variants. startuptodaymagazine.com
Furthermore, berberine's significant interaction with and modulation of the gut microbiota presents another avenue for personalization. rsc.orgscienceopen.com Since the composition of the gut microbiome is unique to each individual, it is plausible that a person's specific microbial profile could predict their metabolic response to berberine. Future clinical trials could incorporate genetic and microbiome screening to stratify patients, identify likely responders, and tailor interventions for maximal benefit.
Addressing Research Gaps and Overcoming Methodological Challenges
Despite promising findings, several research gaps and methodological challenges must be addressed to fully realize the therapeutic potential of this compound. A primary and well-documented challenge is its very poor oral bioavailability. nih.govresearchgate.net This is largely due to its chemical structure and its interaction with the P-gp efflux pump in the intestines. rjptonline.org Overcoming this requires innovative formulation strategies. One approach is the development of new crystal forms, such as a cocrystal of berberine chloride and citric acid, which has shown better stability against humidity variations. researchgate.net Another strategy involves the co-administration of bioenhancers like piperine, which can inhibit P-gp and has been shown to increase the maximum plasma concentration of berberine by over 600% in rabbit models. rjptonline.org
A second major gap is the quality of existing clinical evidence. A systematic analysis of published reviews found that many were of low or very low methodological quality, highlighting a need for more rigorous, large-scale, long-term, and multi-center clinical trials. nih.govnih.gov These high-quality trials are necessary to definitively confirm efficacy and fully characterize the compound's long-term effects. nih.gov Finally, while omics technologies have provided a broad view of berberine's mechanisms, the precise molecular targets and the full extent of its pathways have not been completely elucidated and require further investigation. nih.gov
Further Characterization of Berberine Metabolites and their Biological Activities
Berberine, an isoquinoline (B145761) alkaloid, undergoes extensive metabolism in the body, and its metabolites are believed to contribute significantly to its therapeutic effects. frontiersin.org Previous studies have indicated that berberine can be metabolized into various active compounds that may possess different or enhanced pharmacological activities compared to the parent compound. frontiersin.org
The complex interplay between berberine and its metabolites highlights the need for further investigation into their specific biological actions. A deeper understanding of how these metabolites interact with various cellular targets and signaling pathways could unveil new therapeutic applications for berberine and its derivatives. Future research should focus on isolating and identifying all major metabolites, elucidating their structures, and systematically evaluating their pharmacological activities. This will provide a more complete picture of berberine's mechanism of action and may lead to the development of novel therapeutic strategies. frontiersin.org
Table 1: Known Metabolites of Berberine and Their Reported Biological Activities
| Metabolite | Reported Biological Activity |
|---|---|
| Demethyleneberberine | Anti-inflammatory, Hepatoprotective frontiersin.org |
| Berberrubine-9-O-β-D-glucuronide | Glucose-lowering frontiersin.org |
| Jatrorrhizine | --- |
| Palmatine | Antidiabetic researchgate.net |
| Columbamine | --- |
| Magnoflorine | --- |
Standardization of Research Protocols and Reporting for Reproducibility
The growing interest in the therapeutic potential of berberine necessitates the standardization of research protocols to ensure the reproducibility and comparability of study findings. researchgate.net Variability in natural extracts due to factors such as growing conditions, harvesting time, and extraction methods can lead to inconsistencies in the phytochemical profile of berberine products. researchgate.net This variability underscores the importance of phytochemical standardization to ensure therapeutic consistency. researchgate.net
Standardization should encompass multiple aspects of the research process, from the initial extraction and formulation to the design and reporting of clinical trials. Advanced aqueous extraction techniques that avoid the use of organic solvents are being employed to produce high-purity berberine hydrochloride (HCl). researchgate.net Adherence to pharmacopoeial standards, such as the Japanese Pharmacopoeia (JP), which mandates specific content limits for berberine hydrochloride and purity specifications, is crucial for ensuring product quality and consistency. researchgate.net Such standards often require rigorous testing for the absence of microbial or heavy metal contamination, a defined melting point, and fingerprinting using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net
In addition to the standardization of the product itself, there is a need for standardized analytical methods for the quantification of berberine in various matrices, including bulk samples, commercial formulations, and biological fluids. dergipark.org.tr While methods like UV-Vis spectroscopy, High-Performance Thin-Layer Chromatography (HPTLC), and HPLC are available, they can face challenges related to sensitivity, time, and cost. dergipark.org.trsphinxsai.com The development and validation of robust and sensitive analytical techniques, such as spectrofluorophotometry, are essential for accurate quantification and ensuring the reliability of research findings. dergipark.org.tr Furthermore, the adoption of standardized reporting guidelines for preclinical and clinical studies, such as the PRISMA statement for systematic reviews and meta-analyses, will enhance the transparency and reproducibility of research on berberine. frontiersin.org
Table 2: Key Parameters for Standardization of Berberine Research
| Area of Standardization | Key Parameters | Rationale |
|---|---|---|
| Extraction and Formulation | Use of advanced aqueous extraction techniques. researchgate.net | Ensures high purity and avoids organic solvent residues. researchgate.net |
| Adherence to pharmacopoeial standards (e.g., Japanese Pharmacopoeia). researchgate.net | Guarantees precise content limits and purity specifications. researchgate.net | |
| Analytical Methods | Development and validation of sensitive and accurate quantification methods (e.g., HPLC, spectrofluorophotometry). dergipark.org.trsphinxsai.com | Enables reliable measurement of berberine in various samples. dergipark.org.tr |
| Clinical Trials | Use of standardized dosages and formulations. researchgate.net | Ensures consistency and comparability across studies. |
| Adherence to reporting guidelines (e.g., PRISMA). frontiersin.org | Improves transparency and reproducibility of results. |
Q & A
Advanced Research Question
- Dose selection : Use ≥50 mg/kg this compound, as lower doses (15–30 mg/kg) combined with exercise showed no significant effects on mitochondrial markers .
- Exercise protocol : Implement moderate-intensity aerobic exercise (e.g., 60% VO₂ max, 5 days/week for 6–8 weeks) to align with protocols demonstrating antioxidant synergy .
- Outcome measures : Include oxidative stress markers (e.g., SOD, catalase), inflammatory cytokines (IL-6, TNF-α), and mitochondrial biogenesis genes (PGC-1α, SIRT1) .
Why do studies report conflicting results on this compound's impact on mitochondrial biogenesis markers like PGC-1α and SIRT1?
Advanced Research Question
Contradictions arise from:
- Dosage discrepancies : Lower doses (15–30 mg/kg) fail to activate PGC-1α/SIRT1, while 50–100 mg/kg upregulate these markers .
- Intervention duration : Shorter studies (4–6 weeks) may miss delayed transcriptional effects.
- Combination therapies : Synergy with exercise or other compounds (e.g., antioxidants) can mask berberine’s standalone effects .
- Tissue specificity : Cardiac tissue may require higher thresholds for mitochondrial activation than hepatic or skeletal muscle tissue .
What are the key chemical and physical properties of this compound relevant to experimental handling?
Basic Research Question
- Molecular formula : C₂₀H₂₂ClNO₆·2H₂O
- Molecular weight : 407.84 g/mol
- Appearance : Yellow crystalline solid
- Melting point : 204–206°C (decomposition)
- Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation .
What molecular mechanisms underlie this compound's anti-diabetic effects, and how can they be experimentally validated?
Advanced Research Question
Mechanisms include:
- AMPK activation : Increases glucose uptake via AMPK-dependent pathways. Validate using AMPK inhibitors (e.g., Compound C) in cell cultures .
- Alpha-glucosidase inhibition : Reduces intestinal glucose absorption. Use in vitro enzymatic assays with Caco-2 cells .
- Anti-inflammatory effects : Measure IL-6 and TNF-α suppression in LPS-stimulated macrophages .
How does the choice of animal model influence observed outcomes of this compound interventions?
Advanced Research Question
- Type 1 vs. Type 2 diabetes : Type 1 models (streptozotocin-induced) show stronger effects on insulin sensitivity, while type 2 models (high-fat diet) better reflect lipid metabolism modulation .
- Species variability : Rats exhibit higher metabolic responsiveness to berberine than mice due to differences in CYP450 metabolism .
What are the best practices for storing and handling this compound to ensure stability?
Basic Research Question
- Storage : Keep in desiccated, light-proof containers at 2–8°C.
- Reconstitution : Use sterile water or PBS; avoid DMSO if studying antioxidant properties to prevent interference.
- Stability testing : Perform HPLC purity checks monthly for long-term studies .
What strategies can optimize the bioavailability of this compound in in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
